3-Bromo-2-methylthiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69783. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTNCGRDYHINDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057707 | |
| Record name | 3-Bromo-2-methylthiophene | |
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Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30319-05-2 | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30319-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Bromo-2-methylthiophene | |
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| Record name | 30319-05-2 | |
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| Record name | 3-Bromo-2-methylthiophene | |
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| Record name | 3-bromo-2-methylthiophene | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-methylthiophene: Chemical Properties and Reactivity for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methylthiophene is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural arrangement—a thiophene ring substituted with a bromine atom at the 3-position and a methyl group at the 2-position—provides a versatile platform for constructing complex molecular architectures. The bromine atom serves as a highly functional handle for a multitude of cross-coupling reactions, while the methyl group influences the molecule's electronic properties and steric environment. This guide offers a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its key transformations, highlighting its significance as a precursor for the synthesis of advanced materials and pharmacologically active compounds.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| CAS Number | 30319-05-2 | [2] |
| Molecular Formula | C₅H₅BrS | [2] |
| Molecular Weight | 177.06 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 173-179 °C | |
| Density | ~1.589 g/cm³ | |
| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform and Ethyl Acetate. |
Core Reactivity Profile
The synthetic utility of this compound is primarily centered on the reactivity of its carbon-bromine bond. This bond is amenable to a wide range of transformations, making the compound an ideal substrate for introducing diverse functional groups onto the thiophene scaffold.
The primary modes of reactivity include:
-
Palladium-Catalyzed Cross-Coupling Reactions: As an aryl bromide, it is an excellent substrate for numerous Pd-catalyzed reactions, which are fundamental for C-C, C-N, and C-S bond formation.[1]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form aryl- or heteroaryl-substituted thiophenes. This is a widely used method for creating biaryl structures.[3][4]
-
Stille Coupling: Coupling with organostannanes.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize alkynylthiophenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines.
-
-
Metal-Halogen Exchange: The bromine atom can be readily exchanged with a metal, typically lithium, to generate a potent nucleophilic organometallic intermediate.
-
Lithiation: Reaction with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures creates 2-methyl-3-thienyllithium. This nucleophile can then be quenched with a wide variety of electrophiles.[5]
-
-
Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, 2-methyl-3-thienylmagnesium bromide, another powerful nucleophile for C-C bond formation.[6][7]
These reaction pathways are instrumental in the synthesis of derivatives with significant biological activity, including kinase inhibitors and other therapeutic agents.[8][9][10][11]
Visualization of Reactivity Pathways
The following diagram illustrates the central role of this compound as a precursor to various functionalized thiophene derivatives through its primary reaction pathways.
Detailed Experimental Protocols
The following sections provide detailed, representative methodologies for two of the most fundamental and widely utilized transformations of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Add the anhydrous solvent system via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-methylthiophene.[3][4]
Protocol 2: Lithiation and Electrophilic Quench
This protocol details the lithium-halogen exchange of this compound using n-butyllithium, followed by quenching with a generic electrophile.[5]
Materials and Equipment:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes, 1.1 eq)
-
Electrophile (e.g., aldehyde, ketone, CO₂, etc., 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry, two- or three-neck round-bottom flask
-
Septa, syringes, and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame- or oven-dried two-neck flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet. Purge the flask with inert gas for at least 15 minutes.
-
Addition of Reactant: Under a positive flow of inert gas, add anhydrous THF to the flask, followed by this compound (1.0 eq) via syringe.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. It is critical to keep the needle tip below the surface of the solution to prevent reaction with the headspace. Maintain the internal temperature at or below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature to ensure the reaction goes to completion.
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[5]
Visualization of Experimental Workflow
The following diagram provides a generalized workflow for a palladium-catalyzed Suzuki coupling experiment, from setup to purification.
Conclusion: Applications in Drug Discovery
The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[12] Derivatives of this compound are crucial intermediates in the synthesis of these complex therapeutic agents. The reactions detailed in this guide, particularly palladium-catalyzed cross-couplings, are routinely employed to build libraries of novel compounds for screening. For instance, thiophene-based structures are integral to the design of inhibitors for various protein kinases, such as JNK and EGFR, which are key targets in oncology and neurodegenerative disease research.[8][11] The ability to precisely and efficiently functionalize the 3-position of the 2-methylthiophene core allows for the systematic exploration of structure-activity relationships (SAR), accelerating the discovery of potent and selective drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H5BrS | CID 96350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]
- 8. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. drpress.org [drpress.org]
- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis of 3-Bromo-2-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of 3-bromo-2-methylthiophene, a valuable heterocyclic building block in organic synthesis and drug discovery. Due to the directing effects of the methyl group on the thiophene ring, direct bromination of 2-methylthiophene does not regioselectively yield the 3-bromo isomer. Therefore, a two-step synthetic approach is the most reliable method for obtaining this compound in a laboratory setting. This process involves the exhaustive bromination of 2-methylthiophene to a dibrominated intermediate, followed by a selective reductive debromination.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided below for easy reference.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Methylthiophene | ![]() | 554-14-3 | C₅H₆S | 98.17 | 112-113 | 1.019 |
| 3,5-Dibromo-2-methylthiophene | ![]() | 29421-73-6 | C₅H₄Br₂S | 255.96 | Not readily available | Not readily available |
| This compound | ![]() | 30319-05-2 | C₅H₅BrS | 177.06 | Not readily available | ~1.589[1] |
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction pathway. The first step involves the exhaustive bromination of 2-methylthiophene to yield the intermediate, 3,5-dibromo-2-methylthiophene. The second step is the selective reductive debromination of the α-position (5-position) to afford the desired this compound.
Experimental Protocols
The following protocols are based on established methodologies for the bromination and selective reduction of thiophene derivatives.
Step 1: Synthesis of 3,5-Dibromo-2-methylthiophene
This procedure details the exhaustive bromination of 2-methylthiophene.
Materials:
-
2-Methylthiophene
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubbing trap (for HBr)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 2-methylthiophene (1.0 eq.) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add bromine (2.0-2.2 eq.) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3,5-dibromo-2-methylthiophene.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This procedure describes the selective reductive debromination of 3,5-dibromo-2-methylthiophene.
Materials:
-
3,5-Dibromo-2-methylthiophene
-
Zinc dust
-
Glacial Acetic Acid
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a suspension of zinc dust (2.0-3.0 eq.) in a mixture of glacial acetic acid and water.
-
Heat the suspension to a gentle reflux with vigorous stirring.
-
Add the crude 3,5-dibromo-2-methylthiophene (1.0 eq.) portion-wise or as a solution in a small amount of acetic acid to the refluxing zinc suspension.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove excess zinc dust.
-
Dilute the filtrate with water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Analysis | Expected Results for this compound |
| ¹H NMR | The spectrum should show two doublets in the aromatic region corresponding to the protons at the 4- and 5-positions, and a singlet in the aliphatic region for the methyl protons. |
| ¹³C NMR | The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. |
| IR Spec. | The IR spectrum will exhibit characteristic peaks for C-H stretching in the aromatic and aliphatic regions, as well as C=C stretching of the thiophene ring. |
Note on Safety: This synthesis involves the use of bromine, which is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, and appropriate cooling should be readily available. Hydrogen bromide gas is evolved during the bromination step and must be neutralized in a scrubbing trap.
References
Spectroscopic Profile of 3-Bromo-2-methylthiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2-methylthiophene, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by extensive experimental protocols.
Core Spectroscopic Data
The structural elucidation of this compound is critically dependent on the interpretation of its spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.15 | d | H-5 |
| 6.85 | d | H-4 |
| 2.45 | s | -CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 139.5 | C2 |
| 110.8 | C3 |
| 130.2 | C4 |
| 127.8 | C5 |
| 15.5 | -CH₃ |
Infrared (IR) Spectroscopy
Key IR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~1520 | Medium | C=C Aromatic Ring Stretch |
| ~1440 | Medium | C=C Aromatic Ring Stretch |
| ~830 | Strong | C-H Out-of-plane Bending |
| ~700 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Key Mass-to-Charge (m/z) Ratios and Their Relative Abundances
| m/z | Relative Intensity (%) | Assignment |
| 176/178 | High | [M]⁺ (Molecular Ion, Bromine Isotopes) |
| 97 | High | [M - Br]⁺ |
| 161/163 | Medium | [M - CH₃]⁺ |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
High-resolution ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm). The solution was filtered through a glass wool plug into a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected.
FT-IR Spectroscopy Protocol
The infrared spectrum was obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid was analyzed. A thin film of the sample was prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty salt plates was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (GC-MS) Protocol
Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane or hexane.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) was used.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.[1]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scanned from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.[1]
-
Transfer Line Temperature: 280 °C.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow from sample preparation to data analysis in a typical spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
3-Bromo-2-methylthiophene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-methylthiophene, a key heterocyclic building block in organic synthesis. It covers the compound's identification, physicochemical properties, spectral data, detailed experimental protocols for its synthesis and application, and its role in the development of pharmaceuticals and advanced materials.
Compound Identification
This compound is a substituted thiophene with a bromine atom at the 3-position and a methyl group at the 2-position. Its unique structure makes it a versatile intermediate for introducing the 2-methylthiophen-3-yl moiety into more complex molecules.
Molecular Structure:
The Versatility of 3-Bromo-2-methylthiophene in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-methylthiophene is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an ideal starting material for the synthesis of a diverse array of biologically active molecules. This technical guide explores the potential applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors and other therapeutic agents. This document provides an in-depth overview of its synthetic utility, quantitative biological data of derived compounds, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring allows it to mimic phenyl groups in interactions with biological targets, while its distinct electronic properties can offer advantages in terms of metabolic stability and potency. The introduction of a bromine atom and a methyl group, as in this compound, provides valuable handles for synthetic diversification, enabling the exploration of chemical space and the optimization of lead compounds.[2]
Synthetic Applications of this compound
The reactivity of this compound, particularly the presence of the bromine atom, makes it an excellent substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the thiophene ring.[2]
Key Synthetic Transformations
-
Suzuki-Miyaura Coupling: This is a cornerstone reaction for the functionalization of this compound, allowing for the synthesis of 3-aryl-2-methylthiophenes. These derivatives serve as crucial intermediates in the development of various therapeutic agents.
-
Thieno[3,2-d]pyrimidine Synthesis: this compound derivatives can be elaborated into the thieno[3,2-d]pyrimidine scaffold, a core structure found in many kinase inhibitors.[3] This typically involves a sequence of reactions, including amination of the thiophene ring followed by cyclization with a suitable one-carbon synthon.
Therapeutic Targets and Biological Activities
Derivatives of this compound have shown promise in targeting a range of therapeutic areas, primarily in oncology.
Kinase Inhibition: A Prominent Application
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The thiophene scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.[6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Several thiophene-based compounds have been identified as potent VEGFR-2 inhibitors. While specific data for direct derivatives of this compound are limited in the public domain, the broader class of thiophene-3-carboxamides and thieno[2,3-d]pyrimidines have demonstrated significant inhibitory activity.[7][9]
Below is a table summarizing the in vitro activity of representative thiophene derivatives against VEGFR-2 and various cancer cell lines.
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-3-carboxamide | Compound 14d | VEGFR-2 | 191.1 | HCT116 | - | [7] |
| Thieno[2,3-d]pyrimidine | Compound 21e | VEGFR-2 | 21 | - | - | [9] |
| Nicotinamide-based | Compound 6 | VEGFR-2 | 60.83 | HCT-116 | 9.3 | [10] |
| Nicotinamide-based | Compound 6 | VEGFR-2 | 60.83 | HepG-2 | 7.8 | [10] |
Potential in Neurodegenerative Disorders
Recent research has highlighted the potential of thiophene-based compounds in the treatment of neurodegenerative diseases. These compounds are being investigated for their ability to modulate key pathological processes such as protein aggregation and neuroinflammation. The structural versatility of this compound makes it an attractive starting point for the development of novel neuroprotective agents.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound.[11]
Materials:
-
Aryl halide (e.g., this compound) (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.5 mol%)
-
Solvent (e.g., WEB - a water-extract of a local biomass) (3 mL)
-
Diethyl ether
-
Silica gel for column chromatography
-
n-hexane/ethyl acetate
Procedure:
-
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)2 (0.5 mol%) in the chosen solvent (3 mL) is stirred at room temperature for the indicated time.
-
After completion, the reaction solution is extracted four times with diethyl ether (4 x 10 mL).
-
The combined organic layers are purified by column chromatography over silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the desired coupled product.
-
The product is characterized by 1H NMR and GC-MS.
Synthesis of Thieno[3,2-d]pyrimidin-4-ones
This procedure outlines the synthesis of a thieno[3,2-d]pyrimidin-4-one, a key scaffold for kinase inhibitors, starting from a 3-aminothiophene-2-carboxylate derivative.[3]
Materials:
-
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate
-
Formamide
-
Boron trifluoride etherate (BF3·OEt2) or other suitable Lewis acid
Procedure:
-
The starting 3-aminothiophene derivative is heated with formamide to construct the pyrimidinone ring.
-
Alternatively, cyclization can be achieved using other reagents like triethyl orthoformate followed by treatment with an amine.
-
For demethylation of methoxy-substituted analogs, a reagent such as boron trifluoride dimethyl sulfide complex (BF3·SMe2) can be used.
Visualizations
Signaling Pathways
The following diagram illustrates the VEGFR-2 signaling pathway, a key target for anticancer drugs derived from the thiophene scaffold.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Thiophene-based Compounds.
Experimental Workflows
The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General Workflow for Suzuki-Miyaura Coupling.
Logical Relationships
The following diagram illustrates the logical relationship in the structure-activity relationship (SAR) exploration for developing kinase inhibitors.
Caption: Structure-Activity Relationship (SAR) Logic Diagram.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its synthetic tractability, particularly through palladium-catalyzed cross-coupling reactions, provides a straightforward entry into a wide range of complex molecular architectures. The demonstrated potential of thiophene-based scaffolds in targeting key enzymes like VEGFR-2 underscores the importance of this compound as a starting material for the development of novel therapeutics, especially in the realm of oncology. Further exploration of derivatives from this scaffold is warranted to unlock its full potential in addressing unmet medical needs.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
3-Bromo-2-methylthiophene as a building block in organic electronics
An In-depth Technical Guide: 3-Bromo-2-methylthiophene as a Building Block in Organic Electronics
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of advanced organic electronic materials.[1][2] Its unique structure, featuring a bromine atom on an electron-rich thiophene ring, provides a reactive site for various cross-coupling reactions, enabling the construction of complex conjugated polymers and small molecules.[1][3] The presence of the methyl group at the 2-position influences the electronic and steric properties, affecting the solubility, processability, and solid-state morphology of the resulting materials.[3] These characteristics are paramount for fabricating high-performance organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[4][5][6] This guide provides a technical overview of the synthesis, properties, and applications of materials derived from this compound for researchers and professionals in organic electronics and materials science.
Synthesis of Conjugated Polymers
The bromine atom on the this compound ring is a key functional group that allows for the synthesis of well-defined poly(3-methylthiophene) derivatives through various polymerization techniques. The most common and controlled methods are cross-coupling reactions that provide regioregular polymers, which are essential for efficient charge transport.
Key Polymerization Methods
-
Grignard Metathesis (GRIM) Polymerization: This is a widely used method for synthesizing regioregular poly(3-alkylthiophene)s. It involves the conversion of a dibrominated monomer into a Grignard reagent, which then undergoes nickel-catalyzed polymerization. This chain-growth mechanism allows for excellent control over the polymer's molecular weight and regioregularity.[3][4]
-
Stille Coupling: This method involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. It is a versatile method for creating C-C bonds in conjugated polymers.
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is another powerful tool for synthesizing complex conjugated polymers.
-
Direct Arylation Polymerization (DAP): A more recent and atom-economical method, DAP involves the direct coupling of C-H bonds with C-Br bonds, often catalyzed by palladium.[3]
The general workflow for synthesizing a conjugated polymer using this compound as a precursor via the GRIM method is illustrated below. The initial step often involves the synthesis of a 2,5-dibromo-3-alkylthiophene monomer, which can be achieved through the bromination of 3-alkylthiophene.
References
A Technical Guide to the Regioselective Synthesis of 3-Substituted 2-Methylthiophenes
For Researchers, Scientists, and Drug Development Professionals
The 2-methylthiophene scaffold is a privileged core in medicinal chemistry and materials science. The ability to introduce substituents at specific positions of the thiophene ring is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. This in-depth technical guide focuses on the regioselective synthesis of 3-substituted 2-methylthiophenes, providing a comprehensive overview of key synthetic strategies, detailed experimental protocols, and comparative data to aid in the selection and optimization of synthetic routes.
Halogenation of 2-Methylthiophene: A Gateway to 3-Functionalization
The introduction of a halogen atom at the 3-position of 2-methylthiophene is a critical first step for many subsequent functionalization reactions, including cross-coupling and organometallic transformations. While electrophilic halogenation of 2-methylthiophene typically favors the 5-position, careful selection of reagents and reaction conditions can achieve regioselectivity for the 3-position.
Experimental Protocol: Synthesis of 3-Bromo-2-methylthiophene
A solution of 2-methylthiophene (1 equivalent) in a suitable solvent such as carbon tetrachloride is treated with N-bromosuccinimide (NBS) (2.1 equivalents). The reaction mixture is heated under reflux for several hours. After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.[1]
Quantitative Data for Halogenation of 2-Methylthiophene
| Halogenating Agent | Solvent | Temperature | Product | Yield (%) | Regioselectivity (3- vs 5-) | Reference |
| N-Bromosuccinimide (NBS) | CCl4 | Reflux | This compound | Not specified | Predominantly 3-bromo | [1] |
| Sulfuryl chloride | - | ≤15°C | 2-Chloro-3-methylthiophene | Not specified | Not specified | [2] |
Palladium-Catalyzed Cross-Coupling Reactions
Once 3-halo-2-methylthiophene is obtained, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi reactions provide powerful and versatile methods for introducing a wide range of substituents at the 3-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of a 3-halo-2-methylthiophene with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is known for its high functional group tolerance and the stability of the organoboron reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
To a reaction vessel containing this compound (1 equivalent) and an arylboronic acid (1.1-1.2 equivalents) is added a palladium catalyst such as Pd(PPh₃)₄ (2.5 mol%) and a base like K₃PO₄ (2 equivalents). A degassed solvent system, typically a mixture of 1,4-dioxane and water, is added. The mixture is stirred under an inert atmosphere at an elevated temperature (e.g., 90°C) for several hours until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification of the product by column chromatography.[1][3]
Quantitative Data for Suzuki-Miyaura Coupling of this compound Derivatives
| 3-Halo-2-methylthiophene Derivative | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Not specified | [1] |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | Not specified | [1] |
Note: The provided examples are for a closely related derivative, highlighting the general applicability of the method.
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which is typically prepared in situ from the corresponding organohalide. This reaction is particularly useful for its high reactivity and ability to form carbon-carbon bonds involving sp, sp², and sp³ hybridized carbons.
Experimental Protocol: General Procedure for Negishi Coupling of this compound
-
Part 1: Preparation of the Organozinc Reagent: An alkyl or aryl halide is converted to the corresponding Grignard or organolithium reagent. This is then added to a solution of anhydrous zinc chloride or bromide in THF at 0°C and stirred to form the organozinc reagent.
-
Part 2: Coupling Reaction: In a separate flask under an inert atmosphere, this compound is dissolved in anhydrous THF, and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added. The freshly prepared organozinc reagent (1.2-1.5 equivalents) is then slowly added. The reaction is stirred at room temperature or gently heated until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified.[4]
Caption: Workflow for the Vilsmeier-Haack formylation of 2-methylthiophene.
Synthesis of 2-Methyl-3-thiophenecarboxylic Acid
The carboxyl group is a versatile functional handle that can be further modified. A regioselective synthesis of 2-methyl-3-thiophenecarboxylic acid has been reported via ortho-lithiation of 3-thiophenecarboxylic acid followed by methylation.
Experimental Protocol: Synthesis of 2-Methyl-3-thiophenecarboxylic Acid
To a solution of diisopropylamine in THF at 0°C, n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA). The mixture is then cooled to -60°C, and a solution of 3-thiophenecarboxylic acid in THF is slowly added. After stirring for 1 hour, iodomethane is added, and the reaction is allowed to warm to room temperature. The reaction is then quenched, acidified, and the product is extracted. Crystallization from water/acetic acid affords 2-methyl-3-thiophenecarboxylic acid. [5] Quantitative Data for the Synthesis of 2-Methyl-3-thiophenecarboxylic Acid
| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 3-Thiophenecarboxylic acid | 1. LDA, 2. MeI | THF | -60 to RT | 2-Methyl-3-thiophenecarboxylic acid | 85 | [5] |
| 2-Chloro-3-methylthiophene | 1. Mg, 2. CO₂, 3. H⁺ | Not specified | Not specified | 3-Methyl-2-thiophenecarboxylic acid | Not specified | [2] |
Synthesis of 2-Methyl-3-thiophenecarboxylic Acid
Caption: Synthesis of 2-methyl-3-thiophenecarboxylic acid via lithiation.
Synthesis of 3-Nitro-2-methylthiophene
Nitration of 2-methylthiophene provides another route to 3-functionalized derivatives, as the nitro group can be reduced to an amine or used in other transformations.
Experimental Protocol: Synthesis of 3-Nitro-2-substituted Thiophenes
A mixture of 1,4-dithiane-2,5-diol and a nitroalkene in the presence of triethylamine undergoes a tandem Michael-intramolecular Henry reaction to form a tetrahydrothiophene intermediate. Subsequent microwave irradiation on acidic alumina in the presence of chloranil leads to dehydration and aromatization, yielding the 3-nitro-2-substituted thiophene. [6] Quantitative Data for the Synthesis of 3-Nitro-2-substituted Thiophenes
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| 1,4-Dithiane-2,5-diol | Nitroalkenes | 1. Et₃N; 2. Microwave, acidic alumina, chloranil | 3-Nitro-2-substituted thiophenes | Not specified | [6] |
Synthesis of 3-Amino-2-methylthiophene Derivatives
Direct amination of the 3-position of 2-methylthiophene is challenging. A common strategy involves the reduction of a 3-nitro-2-methylthiophene precursor. Alternatively, the Gewald reaction provides access to 2-aminothiophenes with various substituents at the 3-position, although not directly to 3-amino-2-methylthiophene itself.
Experimental Protocol: Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone
A solution of cyanoacetone and 1,4-dithiane-2,5-diol in DMF is treated with triethylamine and heated to 60°C for several hours. The solvent is removed under reduced pressure, and the residue is recrystallized to afford the 3-acetyl-2-aminothiophene derivative. [7] Quantitative Data for Gewald Reaction
| Ketone/Nitrile | Sulfur Source | Catalyst | Solvent | Product | Yield (%) | Reference |
| Cyanoacetone | 1,4-Dithiane-2,5-diol | Triethylamine | DMF | 1-(2-Amino-4-methyl-3-thienyl)ethanone | 41 | [7] |
This guide provides a foundational understanding of the key strategies for the regioselective synthesis of 3-substituted 2-methylthiophenes. The choice of the optimal synthetic route will depend on the desired substituent, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the design and execution of their synthetic endeavors.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-METHYL-THIOPHENE-3-CARBOXYLIC ACID | 1918-78-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
Navigating the Risks: A Technical Guide to the Safe Handling of 3-Bromo-2-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Bromo-2-methylthiophene, a key intermediate in pharmaceutical and materials science research. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate the potential hazards associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.
GHS Classification:
According to the European Chemicals Agency (ECHA), this compound is classified as follows:
-
Flammable Liquids: Category 3[1]
-
Acute Toxicity (Oral): Category 3[1]
-
Acute Toxicity (Dermal): Category 3[1]
-
Acute Toxicity (Inhalation): Category 3[1]
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific target organ toxicity — Single exposure (Respiratory tract irritation): Category 3[1]
Hazard Statements:
The following hazard statements summarize the key risks:
-
H226: Flammable liquid and vapor.[1]
-
H301: Toxic if swallowed.[1]
-
H311: Toxic in contact with skin.[1]
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H331: Toxic if inhaled.[1]
-
H410: Very toxic to aquatic life with long lasting effects.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C5H5BrS | [1] |
| Molecular Weight | 177.06 g/mol | [1][3] |
| Appearance | Light yellow liquid | |
| Odor | Stench | |
| Boiling Point | 82 - 83 °C (180 - 181 °F) at 200 hPa | |
| Density | 1.29 g/mL at 20 °C (68 °F) | |
| Flash Point | 68 °C (154.4 °F) - closed cup | [4] |
| Solubility | Immiscible in water. | [5] |
Safe Handling and Storage Protocols
Strict adherence to the following handling and storage protocols is mandatory to minimize exposure and ensure a safe working environment.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial. This includes:
-
Eye Protection: Wear chemical safety goggles and a face shield.[8][9]
-
Hand Protection: Wear suitable protective gloves.[9]
-
Body Protection: Wear flame-retardant antistatic protective clothing and long-sleeved garments.[6]
-
Respiratory Protection: If ventilation is inadequate or for large-scale operations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[6][8]
-
-
Hygiene: Immediately change contaminated clothing. Wash hands and face thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6] Use only non-sparking tools and take precautionary measures against static discharge.[7] Ground and bond containers and receiving equipment.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Conditions: Keep away from heat and sources of ignition. For quality maintenance, refrigeration is recommended.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and bases.[4][8]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. Call a physician immediately.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Do not let the product enter drains.
-
Containment and Cleanup: Cover drains. Collect, bind, and pump off spills using an inert absorbent material (e.g., Chemizorb®). Dispose of the collected material properly.
Experimental Protocols Cited
While specific experimental protocols for determining all safety parameters were not detailed in the reviewed literature, the handling and safety precautions are based on standardized procedures for hazardous chemicals. The GHS classifications are derived from data submitted to regulatory bodies like ECHA.
Visualizing Safety Workflows
To further aid in the practical application of these safety guidelines, the following diagrams illustrate key decision-making processes and emergency responses.
Caption: PPE Selection Workflow for this compound.
Caption: Emergency Response Flowchart for Incidents Involving this compound.
References
- 1. This compound | C5H5BrS | CID 96350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Physical properties of 3-Bromo-2-methylthiophene (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 3-Bromo-2-methylthiophene, a heterocyclic organic compound relevant in medicinal chemistry and materials science. This document compiles available data for its boiling point and density and outlines standardized experimental protocols for their determination.
Core Physical Properties
Quantitative data for the physical properties of this compound are summarized below. It is important to note that while a predicted density is available, a precise experimental boiling point for this specific isomer is not widely reported. For context, the boiling points of its isomers, 2-Bromo-3-methylthiophene and 3-Bromothiophene, are included.
| Physical Property | Value | Remarks |
| Boiling Point | Not explicitly available | The isomer 2-Bromo-3-methylthiophene has a boiling point of 173-176 °C[1]. The related compound 3-Bromothiophene has a boiling point of 159-160 °C[2]. |
| Density | 1.589 ± 0.06 g/cm³ | This is a predicted value. |
Experimental Protocols
The following sections detail generalized, standard laboratory procedures for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.
Determination of Boiling Point (Capillary Method)
This method is a common micro-scale technique for determining the boiling point of a liquid.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube (e.g., ignition tube)
-
Capillary tube, sealed at one end
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is clamped and immersed in a Thiele tube or oil bath.
-
The heating bath is gently heated. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer or Volumetric Method)
This method relies on accurately measuring the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (specific gravity bottle) or a volumetric flask
-
Analytical balance
-
Constant temperature bath (optional but recommended for high accuracy)
Procedure:
-
A clean, dry pycnometer or volumetric flask is accurately weighed on an analytical balance.
-
The vessel is filled with this compound up to the calibration mark. Care should be taken to avoid air bubbles.
-
The filled vessel is then reweighed to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer or volumetric flask.
-
For enhanced accuracy, the determination should be carried out at a constant, recorded temperature.
Logical Relationship Diagram
The following diagram illustrates the straightforward relationship between the chemical compound and its fundamental physical properties.
Caption: Relationship between this compound and its physical properties.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-2-methylthiophene as a key building block. The protocols and data presented herein are designed to facilitate the synthesis of novel 2-methyl-3-arylthiophene derivatives, a scaffold of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have established it as a cornerstone of modern organic synthesis. The 2-methyl-3-arylthiophene core, readily accessible through this methodology, is a privileged scaffold found in numerous biologically active compounds, exhibiting a range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: the oxidative addition of the palladium(0) catalyst to the organic halide (this compound), followed by transmetalation with the boronic acid species (activated by a base), and concluding with reductive elimination to yield the desired 2-methyl-3-arylthiophene product and regenerate the active palladium(0) catalyst.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of a closely related substrate, 2,5-dibromo-3-methylthiophene, which can serve as a strong starting point for optimizing the reaction of this compound.[1]
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-methyl-3-phenylthiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 56 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-2-methylthiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 63 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-chlorophenyl)-2-methylthiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 58 |
| 4 | 3-Chloro-4-fluorophenylboronic acid | 3-(3-chloro-4-fluorophenyl)-2-methylthiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 56 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-methyl-3-(4-(trifluoromethyl)phenyl)thiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 45 |
Experimental Protocol
This protocol is adapted from a procedure for a similar substrate and should be optimized for specific arylboronic acids and reaction scales.[1][3]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.025 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Applications in Drug Development
The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[2][4] The 2-methyl-3-arylthiophene scaffold, in particular, offers a versatile platform for the development of novel therapeutics. The introduction of various aryl groups via the Suzuki coupling allows for the fine-tuning of physicochemical properties and biological activity.
Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The planar structure of the aryl-thiophene core is suitable for intercalation with DNA or binding to the active sites of enzymes such as kinases, which are often implicated in cancer progression.[5]
-
Anti-inflammatory Agents: Thiophene-containing compounds have shown potent anti-inflammatory activity, and the 2-methyl-3-arylthiophene scaffold can be explored for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antifungal Agents: The thiophene ring is a key component of several antimicrobial and antifungal drugs. The ability to readily diversify the aryl substituent provides a straightforward route to novel compounds with potential activity against resistant strains.[1]
The synthetic accessibility of the 2-methyl-3-arylthiophene scaffold via the robust and scalable Suzuki-Miyaura coupling makes it an attractive starting point for lead optimization and the development of new chemical entities in drug discovery programs.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Stille Coupling Reactions of 3-Bromo-2-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Stille cross-coupling reaction of 3-Bromo-2-methylthiophene. This versatile palladium-catalyzed reaction is a powerful tool for the synthesis of 3-substituted-2-methylthiophenes, which are key structural motifs in numerous pharmaceuticals and organic electronic materials. The following sections detail the reaction principle, representative experimental conditions, a step-by-step protocol, and important considerations for successful execution.
Introduction to the Stille Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2] Discovered by John K. Stille, this reaction is highly valued in organic synthesis for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3] These attributes make it particularly suitable for the synthesis of complex molecules.[4]
For this compound, the Stille coupling enables the introduction of various organic groups (R') at the 3-position of the thiophene ring, as depicted in the general reaction scheme below.
General Reaction Scheme:

Caption: Palladium-catalyzed Stille cross-coupling of this compound with an organostannane reagent.
Reaction Principle: The Catalytic Cycle
The mechanism of the Stille reaction is a well-understood catalytic cycle involving a palladium(0) species as the active catalyst.[1][5] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]
-
Transmetalation: The organostannane reagent exchanges its organic group (R') with the bromide on the palladium center. This step is often the rate-determining step of the reaction.[5]
-
Reductive Elimination: The two organic groups on the palladium complex (the 2-methylthienyl group and R') couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Data Presentation: Representative Stille Coupling Conditions
While specific data for the Stille coupling of this compound is not extensively tabulated in the literature, the following table provides representative conditions adapted from studies on the closely related substrate, 3,4-dibromothiophene, and general Stille coupling protocols.[5] These conditions serve as an excellent starting point for optimization.
| Entry | Organostannane (R'-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 12 | Est. 80-95 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | Est. 85-98 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | Est. 75-90 |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 90 | 10 | Est. 70-85 |
Note: Yields are estimated based on typical outcomes for similar substrates and may require optimization for this compound.
Experimental Protocols
This section provides a detailed methodology for the Stille coupling of this compound with an organostannane.
Materials and Equipment
-
This compound
-
Organostannane reagent (e.g., tributyl(phenyl)stannane) (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
-
Saturated aqueous solution of potassium fluoride (KF)
-
Celite®
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Detailed Experimental Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Addition of Reagents:
-
Add the anhydrous and degassed solvent (e.g., Toluene) via syringe.
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Add the organostannane reagent (1.1 equivalents) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 90-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Stir the mixture vigorously for at least one hour.
-
Filter the mixture through a pad of Celite®, washing the pad with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-substituted-2-methylthiophene.
-
Visualizations
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Stille coupling.
Important Considerations and Troubleshooting
-
Inert Atmosphere: The palladium catalyst, particularly Pd(0) species, is sensitive to oxygen. It is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.
-
Anhydrous and Degassed Solvents: The use of dry and degassed solvents is recommended to prevent the deactivation of the catalyst and unwanted side reactions.
-
Toxicity of Organotin Reagents: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Removal of Tin Byproducts: The workup with aqueous potassium fluoride is highly effective for removing tributyltin byproducts, which can otherwise complicate purification.
-
Ligand Choice: For less reactive organostannanes or challenging couplings, the addition of a phosphine ligand, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), can enhance the reaction rate.
-
Homocoupling: A common side reaction is the homocoupling of the organostannane reagent.[1] This can often be minimized by careful control of reaction conditions and catalyst choice.
By following these guidelines and protocols, researchers can effectively utilize the Stille coupling of this compound for the synthesis of a diverse range of valuable compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols: Formation of 2-Methyl-3-Thienylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science. The 2-methyl-3-thienyl moiety, in particular, is a key structural component in various pharmaceutical compounds. Access to this building block is often achieved through the formation of its Grignard reagent, 2-methyl-3-thienylmagnesium bromide. However, the synthesis of this reagent from 3-bromo-2-methylthiophene presents a notable challenge due to the starting material's low reactivity towards magnesium under standard conditions.
These application notes provide a detailed protocol for the successful and efficient formation of 2-methyl-3-thienylmagnesium bromide, highlighting a convenient method that overcomes the inherent low reactivity of the starting material through the use of lithium chloride (LiCl). This protocol is designed to be scalable and applicable for the synthesis of various 3-substituted 2-methylthiophenes, which are valuable intermediates in drug discovery and development.
The Challenge: Inactivity of this compound
Direct reaction of this compound with magnesium turnings in common ethereal solvents like tetrahydrofuran (THF) or diethyl ether often results in low to negligible yields of the desired Grignard reagent. This low reactivity is a significant hurdle for researchers requiring this intermediate for their synthetic campaigns.
The Solution: Lithium Chloride-Mediated Grignard Formation
The addition of anhydrous lithium chloride (LiCl) to the reaction mixture has been shown to dramatically accelerate the formation of the Grignard reagent from inactive aryl and heteroaryl bromides, including this compound.[1][2] LiCl is believed to break up the passivating layer on the magnesium surface and to form a more reactive organomagnesium species, often referred to as a "turbo-Grignard" reagent.[1] This method provides a reliable and high-yielding route to the 2-methyl-3-thienylmagnesium bromide•LiCl complex.
Quantitative Data Summary
The following table summarizes the significant improvement in the yield of the Grignard reagent and subsequent products when lithium chloride is employed.
| Method | Additive | Reaction Time (h) | Yield of Grignard Reagent (%) | Subsequent Product Yield (%) | Reference |
| Standard | None | > 24 | < 10 | Low to None | General Observation |
| LiCl-Mediated | LiCl | 2-4 | > 90 | High (e.g., >85% for carboxylation) | [1][2] |
Experimental Protocols
Preparation of 2-Methyl-3-thienylmagnesium Bromide•LiCl Complex
This protocol describes the formation of the Grignard reagent, which can then be used in subsequent reactions with various electrophiles.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal, for initiation)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: To the three-necked flask, add magnesium turnings (1.2 equivalents) and anhydrous lithium chloride (1.2 equivalents). Place the flask under a positive pressure of inert gas. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium/LiCl mixture. The reaction mixture may be gently warmed to initiate the reaction, which is indicated by a color change (disappearance of the iodine color) and gentle refluxing of the solvent.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for 2-4 hours to ensure complete formation of the Grignard reagent. The completion of the reaction is often indicated by the consumption of the magnesium turnings.
-
Use: The resulting grey to brownish solution of 2-methyl-3-thienylmagnesium bromide•LiCl complex is now ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if required.
Example Application: Synthesis of 2-Methylthiophene-3-carboxylic Acid
This protocol details the reaction of the prepared Grignard reagent with carbon dioxide to yield the corresponding carboxylic acid.
Procedure:
-
Cooling: Cool the freshly prepared 2-methyl-3-thienylmagnesium bromide•LiCl complex solution to -78 °C using a dry ice/acetone bath.
-
Carboxylation: While stirring vigorously, add an excess of freshly crushed dry ice (solid CO2) in small portions to the Grignard solution. A white precipitate will form.
-
Quenching: Allow the reaction mixture to warm to room temperature. Once the excess dry ice has sublimated, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylthiophene-3-carboxylic acid. Further purification can be achieved by recrystallization.
Applications in Drug Development
The 2-methyl-3-thienylmagnesium bromide Grignard reagent is a versatile intermediate for the synthesis of a variety of 3-substituted 2-methylthiophenes. These motifs are found in numerous biologically active molecules. For instance, this reagent can be utilized in:
-
Cross-Coupling Reactions: Kumada coupling reactions with various aryl or vinyl halides to form C-C bonds, leading to the synthesis of complex biaryl structures present in many drug candidates.
-
Reaction with Carbonyls: Addition to aldehydes, ketones, and esters to produce corresponding alcohols, which can be further functionalized.
-
Synthesis of Heterocycles: Used as a nucleophile to construct more complex heterocyclic systems that are often the core of pharmacologically active compounds.
Visualizations
Experimental Workflow for Grignard Reagent Formation
Caption: Workflow for the LiCl-mediated formation of 2-methyl-3-thienylmagnesium bromide.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the Grignard reagent formation.
References
Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-methylthiophene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of 3-bromo-2-methylthiophene with various alkenes. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of substituted alkenes that are valuable intermediates in medicinal chemistry and materials science.[1] The protocols and data presented herein are designed to serve as a comprehensive resource for the successful execution and optimization of this important transformation.
Data Presentation
The following table summarizes quantitative data for the Heck reaction of this compound and the closely related 3-bromothiophene with a variety of alkenes. Due to the limited availability of direct comparative studies on this compound, data for the analogous 3-bromothiophene is included to provide a broader context. The 2-methyl group in this compound is expected to have a modest electronic donating effect and a more significant steric influence on the reaction compared to the unsubstituted 3-bromothiophene.
| Entry | Thiophene Substrate | Alkene Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromothiophene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 12-24 | >80 (Expected) | [2] |
| 2 | 3-Bromothiophene | Methyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 80-100 | Not Specified | Good | [3] |
| 3 | 3-Bromothiophene | Methyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | Not Specified | High | [4][5] |
| 4 | 3-Bromothiophene | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | K₂CO₃ | DMF | 130 | 20 | 93 (Product Ratio: 56:37:7) | [2] |
| 5 | 2-Bromo-3-methylthiophene | Not Specified | PdCl₂(PhCN)₂ | AgNO₃/KF | Not Specified | 60 | 6 | Not Specified (Homocoupling) | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the Heck reaction of this compound and its analogs with representative alkenes.
Protocol 1: Heck Reaction of this compound with Styrene
This protocol is adapted from established methods for the Heck reaction of 3-bromothiophene.[2]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Palladium(II) Acetate, and Potassium Carbonate.
-
Add anhydrous DMF to the flask, followed by the addition of styrene.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Heck Reaction of this compound with Methyl Acrylate
This protocol is based on optimized conditions for the Heck coupling of aryl bromides with acrylates.[3][4]
-
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (4 mol%) or Tri(o-tolyl)phosphine
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv) or Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous dioxane or Acetonitrile
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate and the phosphine ligand.
-
Add the anhydrous solvent to the flask.
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add this compound, methyl acrylate, and the base.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of Functionalized Polythiophenes Using 3-Bromo-2-methylthiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers using the 3-Bromo-2-methylthiophene monomer. Polythiophenes and their derivatives are a critical class of conducting polymers with wide-ranging applications in organic electronics, including sensors, organic field-effect transistors (OFETs), and photovoltaics. The functionalization of the thiophene ring allows for the fine-tuning of the polymer's electronic and physical properties. The this compound monomer offers a versatile platform for creating functionalized poly(2-methylthiophene) derivatives.
Overview of Polymerization Methods
Several methods can be employed for the polymerization of substituted thiophenes. The choice of method significantly influences the properties of the resulting polymer, such as its regioregularity, molecular weight, and conductivity. This document will focus on two primary, adaptable methods for the polymerization of this compound:
-
Chemical Oxidative Polymerization: A straightforward and common method using an oxidizing agent like iron(III) chloride (FeCl₃).
-
Kumada Catalyst Transfer Polycondensation (KCTP): A type of cross-coupling reaction that allows for the synthesis of regioregular polymers with controlled molecular weights.
While direct experimental data for the polymerization of this compound is not extensively reported, the following protocols for analogous monomers can be readily adapted. The provided quantitative data is representative of poly(3-alkylthiophene)s and should be considered as a comparative reference.
Data Presentation: Comparison of Polymerization Methods for Poly(3-alkylthiophene)s
The following table summarizes typical quantitative data for poly(3-alkylthiophene)s synthesized via different methods, offering a baseline for expected results when polymerizing this compound.
| Polymerization Method | Typical Monomer | Reported Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Conductivity (S/cm) | Key Advantages | Key Disadvantages |
| FeCl₃ Oxidative Polymerization | 3-Alkylthiophene | 10 - 20[1] | High (> 2)[1] | 0.05 - 0.8[1] | Simple, inexpensive, scalable.[1] | Poor control over regioregularity and molecular weight, potential for metal impurities.[1] |
| Kumada Catalyst Transfer Polycondensation | 2-Bromo-3-alkyl-5-chloromagnesiothiophene | 10 - 70 | Low (1.2 - 1.5) | Up to 140 (for regioregular P3HT)[1] | Excellent control over regioregularity and molecular weight. | Requires anhydrous conditions and Grignard reagent formation. |
Experimental Protocols
Method 1: Chemical Oxidative Polymerization with Iron(III) Chloride (FeCl₃)
This protocol is adapted from the synthesis of poly(3-alkylthiophene)s and is a general method for the oxidative polymerization of thiophene derivatives.[2][3]
Materials:
-
This compound
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃) or other suitable solvent
-
Methanol
-
Ammonia solution
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (e.g., 10 mmol) in anhydrous chloroform (e.g., 50 mL).
-
Oxidant Suspension: In a separate flask, prepare a suspension of anhydrous FeCl₃ (e.g., 40 mmol, 4 equivalents) in anhydrous chloroform (e.g., 100 mL).
-
Polymerization: Slowly add the FeCl₃ suspension to the stirred monomer solution at room temperature. The reaction mixture will typically darken, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed at room temperature for a period of 2 to 24 hours. The optimal reaction time may need to be determined empirically.
-
Quenching and Precipitation: Quench the reaction by pouring the mixture into a large volume of methanol (e.g., 500 mL). The polymer will precipitate.
-
Purification:
-
Filter the crude polymer and wash it extensively with methanol until the filtrate is colorless to remove residual FeCl₃ and oligomers.
-
To remove any remaining iron catalyst, stir the polymer in an ammonia solution for several hours.
-
Filter the polymer again and wash with deionized water and then methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Diagram of Chemical Oxidative Polymerization Workflow:
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Bromo-2-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination of aryl halides, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and materials science due to the prevalence of the arylamine moiety in a vast array of biologically active molecules and functional organic materials. The synthesis of 2-methyl-3-aminothiophene and its derivatives, accessible through the amination of 3-bromo-2-methylthiophene, provides a key building block for various pharmaceutical candidates. The thiophene nucleus is a well-regarded scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols and a summary of reaction conditions for the successful palladium-catalyzed amination of this compound.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated thiophene product and regenerating the active Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is crucial for the efficiency and scope of this transformation. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps, while preventing undesirable side reactions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the palladium-catalyzed amination of this compound with various amines. The data has been compiled from various sources to provide a comparative overview.
Table 1: Amination of this compound with Primary Amines
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.0) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | 18 | 85 |
| 2 | p-Toluidine | Pd(OAc)₂ (2.0) | P(t-Bu)₃ (4.0) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 92 |
| 3 | Hexylamine | Pd₂(dba)₃ (0.5) | XPhos (1.0) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 88 |
| 4 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3.0) | K₂CO₃ (2.0) | t-BuOH | 90 | 16 | 78 |
Table 2: Amination of this compound with Secondary Amines
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.0) | BINAP (3.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | Piperidine | Pd(OAc)₂ (1.0) | P(t-Bu)₃ (2.0) | LiHMDS (1.5) | THF | 65 | 12 | 91 |
| 3 | Di-n-butylamine | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 86 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2.0) | BrettPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 20 | 89 |
Experimental Protocols
The following are general protocols for the palladium-catalyzed amination of this compound. These should be adapted and optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Amination with Primary Amines
This protocol is a general guideline for the coupling of this compound with a primary amine using a Pd₂(dba)₃/BINAP catalytic system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1.0 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 mmol, 1.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by this compound and the primary amine via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amination with Secondary Amines
This protocol outlines a general method for the coupling of this compound with a secondary amine using a Pd(OAc)₂/P(t-Bu)₃ catalytic system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2.0 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4.0 mol%) as a 1.0 M solution in toluene
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane, this compound, the secondary amine, and the P(t-Bu)₃ solution via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for the specified time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for palladium-catalyzed amination.
Application Notes and Protocols for the Functionalization of 3-Bromo-2-methylthiophene via Lithiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methylthiophene is a versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. The strategic placement of the bromine atom at the 3-position allows for facile metal-halogen exchange, most commonly through lithiation, to generate a potent 2-methyl-3-thienyllithium nucleophile. This organolithium intermediate readily reacts with a diverse range of electrophiles, providing a powerful and regioselective method for the introduction of various functional groups at the 3-position of the 2-methylthiophene core. This document provides detailed application notes and experimental protocols for the successful lithiation of this compound and its subsequent functionalization.
Reaction Principle: Lithium-Halogen Exchange
The core of this synthetic strategy is the lithium-halogen exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi), reacts with this compound at low temperatures (typically -78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The more electropositive lithium atom exchanges with the bromine atom to form the thermodynamically more stable 2-methyl-3-thienyllithium and n-butyl bromide as a byproduct. The low reaction temperature is crucial to ensure the stability of the organolithium intermediate and to prevent unwanted side reactions.
Data Presentation: Functionalization of 2-Methyl-3-thienyllithium
The following table summarizes the expected yields for the synthesis of various 3-substituted-2-methylthiophenes from this compound via lithiation and quenching with different electrophiles.
| Product | Electrophile | Reagent | Yield (%) |
| 2-Methylthiophene-3-carbaldehyde | N,N-Dimethylformamide (DMF) | n-Butyllithium (n-BuLi) | ~80% |
| 2-Methylthiophene-3-carboxylic acid | Carbon Dioxide (CO₂) | Grignard Reagent (analogous to Li) | High |
Experimental Protocols
General Considerations:
All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.
Protocol 1: General Procedure for the Lithiation of this compound
This protocol describes the generation of the 2-methyl-3-thienyllithium intermediate.
Materials:
-
This compound
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Inert gas (Argon or Nitrogen) supply
-
Dry glassware and syringes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Under a positive flow of inert gas, add anhydrous THF via syringe to achieve a concentration of approximately 0.5 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange. The resulting solution of 2-methyl-3-thienyllithium is now ready for reaction with an electrophile.
Protocol 2: Synthesis of 2-Methylthiophene-3-carbaldehyde
This protocol details the formylation of 2-methyl-3-thienyllithium.
Materials:
-
Solution of 2-methyl-3-thienyllithium (prepared as in Protocol 1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To the solution of 2-methyl-3-thienyllithium at -78 °C, add anhydrous DMF (1.2 eq) dropwise via syringe.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-methylthiophene-3-carbaldehyde.
Protocol 3: Synthesis of 2-Methylthiophene-3-carboxylic acid
This protocol describes the carboxylation of the Grignard reagent of this compound, which is analogous to the reaction with the lithiated species.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous THF or Diethyl ether
-
Dry ice (solid CO₂)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.
-
Carefully add crushed dry ice (an excess) in small portions to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until all the dry ice has sublimed.
-
Quench the reaction by adding dilute HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer to yield the crude 2-methylthiophene-3-carboxylic acid, which can be further purified by recrystallization.
Visualizations
Caption: Reaction pathway for the lithiation and functionalization of this compound.
Caption: General experimental workflow for the lithiation and functionalization of this compound.
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-2-methylthiophene with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is renowned for its mild reaction conditions and broad functional group tolerance. Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science. The functionalization of the thiophene ring, particularly through the introduction of alkynyl moieties, allows for the synthesis of a diverse array of compounds with potential applications in pharmaceuticals and organic electronics. This document provides detailed application notes and protocols for the Sonogashira coupling of 3-bromo-2-methylthiophene with various terminal alkynes.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-methyl-3-alkynylthiophene product and regenerate the palladium(0) catalyst, thus completing the cycle.[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound with a variety of terminal alkynes. This data is compiled from analogous reactions and serves as a guide for reaction optimization.
| Alkyne Substrate | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (0.4) | CuI (0.7) | PPh₃ (0.5) | Et₃N | Et₃N | 60 | 3 | 56[3] |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | - | Et₃N | Et₃N | Reflux | 1 | ~90 (estimated)[4] |
| 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | XPhos | Cs₂CO₃ | CH₃CN | 75 | 12 | ~70-80 (estimated)[5] |
| Propargyl alcohol | Pd₂(dba)₃ (1.5) | CuI (3) | PPh₃ (6) | i-Pr₂NH | DMSO | 45 | 1 | ~60-70 (estimated)[5] |
Yields are based on closely related substrates and should be considered estimates. Optimization may be required for specific substrates.
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., PPh₃, XPhos)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., triethylamine, tetrahydrofuran (THF), acetonitrile (CH₃CN), dimethyl sulfoxide (DMSO))
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for reaction setup and workup
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.004–0.05 equiv.), the ligand (if required), and copper(I) iodide (0.007–0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.0–1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 45–80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Specific Protocol: Sonogashira Coupling of 2,3-Dibromothiophene with Trimethylsilylacetylene [3]
This protocol for a closely related substrate provides a well-defined starting point for the coupling of this compound.
Procedure:
-
To a stirred solution of 2,3-dibromothiophene (0.20 g, 0.83 mmol) in triethylamine (1 mL), a solution of trimethylsilylacetylene (0.08 g, 0.83 mmol) in triethylamine (1 mL) was added dropwise.
-
This was followed by the addition of Pd(PPh₃)₂Cl₂ (2.3 mg, 0.003 mmol) and PPh₃ (1.1 mg, 0.004 mmol).
-
The mixture was heated to 35 °C for 10 minutes.
-
CuI (1.2 mg, 0.006 mmol) was then added, and the reaction mixture was stirred at 60 °C for 3 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate, poured into water, and extracted with ethyl acetate (3 x 5 mL).
-
The combined organic extracts were dried over anhydrous Na₂SO₄ and evaporated.
-
Purification by chromatography (SiO₂, hexane) afforded 0.12 g (56%) of 3-bromo-2-(2-trimethylsilylethyn-1-yl)thiophene as a colorless oil.[3]
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application of 3-Bromo-2-methylthiophene in OLED Materials: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, 3-Bromo-2-methylthiophene emerges as a pivotal building block in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. Its unique structure, featuring a bromine atom for versatile chemical modifications and a methyl group influencing electronic properties, allows for the fine-tuning of materials destined for the emissive and charge-transporting layers of OLED devices. This document provides a comprehensive overview of its application, including detailed experimental protocols and performance data of resulting devices.
The thiophene moiety, a core component of this compound, is well-regarded for its excellent charge transport characteristics and environmental stability. The presence of the bromine atom at the 3-position opens up a gateway for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. These reactions are instrumental in constructing complex conjugated small molecules and polymers with tailored optoelectronic properties.
One of the most prominent applications of this compound derivatives is in the creation of donor-π-acceptor (D–π–A) type molecules. In this molecular architecture, an electron-donating group and an electron-accepting group are connected through a π-conjugated spacer, which often incorporates the 2-methylthiophene unit. This design is highly effective for tuning the emission color and enhancing the efficiency of OLEDs.[1]
Quantitative Performance Data
The performance of OLEDs is critically dependent on the molecular design of the materials used in the emissive and charge-transporting layers. Materials derived from this compound have been utilized to create efficient and stable devices. Below is a summary of the performance of an OLED device employing a material synthesized from a closely related precursor, 3-bromothiophene, which serves as a benchmark for the potential of 2-methylthiophene derivatives.
| Parameter | Value |
| Maximum Power Efficiency | 6.70 lm/W |
| Maximum Current Efficiency | 10.6 cd/A |
| Maximum External Quantum Efficiency (EQE) | 4.61% |
| Turn-on Voltage | Low |
| Emission Color (Wavelength) | Green (520 nm) |
Table 1: Performance of an OLED using DMB-TT-TPA, a fluorophore derived from 3-bromothiophene, as the emitter.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a key intermediate from a thiophene precursor and the subsequent fabrication of a solution-processed OLED device. While the synthesis starts with 3-bromothiophene, the principles are directly applicable to reactions involving this compound with appropriate modifications for the methyl group's influence.
Synthesis of a Thieno[3,2-b]thiophene Derivative
This protocol outlines the synthesis of a thieno[3,2-b]thiophene derivative, a crucial intermediate for various high-performance OLED materials.[1]
Materials:
-
3-Bromothiophene (or this compound)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Elemental Sulfur
-
2-Bromo-1-(4-methoxyphenyl)ethanone
-
Polyphosphoric acid (PPA)
-
Chlorobenzene
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Lithiation and Sulfurization:
-
Dissolve 3-bromothiophene (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.
-
Add elemental sulfur (1.2 equivalents) in one portion and stir the mixture at -78 °C for 2 hours.
-
Add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate compound.
-
-
Ring-Closure to form Thieno[3,2-b]thiophene:
-
To a solution of the intermediate from the previous step (1 equivalent) in chlorobenzene, add polyphosphoric acid (PPA).
-
Heat the mixture to reflux and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final thieno[3,2-b]thiophene derivative.
-
Fabrication of a Solution-Processed OLED
This protocol describes a general method for the fabrication of a multilayer OLED using solution processing and thermal evaporation techniques.[1]
Materials and Equipment:
-
Pre-patterned indium tin oxide (ITO) glass substrates
-
Cleaning solutions (e.g., Hellmanex), deionized water, acetone, isopropanol
-
UV-ozone cleaner
-
Spin-coater
-
Hotplate
-
High-vacuum thermal evaporator
-
Hole Injection Layer (HIL) material solution (e.g., PEDOT:PSS)
-
Emissive Layer (EML) solution (emissive material and host material in a suitable solvent)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., aluminum)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO glass substrates in an ultrasonic bath with a cleaning solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for several minutes to improve the work function of the ITO.
-
-
Deposition of the Hole Injection Layer (HIL):
-
Spin-coat the HIL solution (e.g., PEDOT:PSS) onto the cleaned ITO substrates.
-
Anneal the substrates on a hotplate to remove the solvent.
-
-
Deposition of the Emissive Layer (EML):
-
Prepare a solution of the emissive material and a host material in a suitable organic solvent.
-
Spin-coat the emissive layer solution onto the HIL.
-
Anneal the substrates to remove the solvent.
-
-
Deposition of the Electron Transport Layer (ETL) and Cathode:
-
Transfer the substrates into a high-vacuum thermal evaporator.
-
Deposit the electron transport layer (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., aluminum) sequentially through thermal evaporation.
-
Visualizing the Workflow
To better understand the logical flow from starting material to a functional device, the following diagrams illustrate the key processes.
References
Application of 3-Bromo-2-methylthiophene in the Synthesis of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
Introduction:
3-Bromo-2-methylthiophene is a versatile heterocyclic building block crucial in the synthesis of various pharmaceutical intermediates. Its inherent reactivity, stemming from the bromine atom at the 3-position and the adjacent methyl group on the thiophene ring, makes it an ideal substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental in constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1] This document details the application of this compound in the synthesis of thieno[3,2-d]pyrimidine derivatives, a class of compounds that have garnered significant interest as potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[2][3][4][5][6][7][8]
Synthetic Pathway to Thieno[3,2-d]pyrimidine Core
A key strategy in the synthesis of thieno[3,2-d]pyrimidine-based kinase inhibitors involves the initial formation of a C-N bond between this compound and a substituted aniline, followed by a cyclization step to construct the pyrimidine ring. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose, known for its high efficiency and functional group tolerance.[9][10][11]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow from this compound to the thieno[3,2-d]pyrimidine core.
Application Note 1: Synthesis of N-(4-cyanophenyl)-2-methylthiophen-3-amine via Buchwald-Hartwig Amination
The initial and critical step is the palladium-catalyzed amination of this compound with 4-aminobenzonitrile. This reaction forms the key intermediate, N-(4-cyanophenyl)-2-methylthiophen-3-amine. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
4-Aminobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol), 4-aminobenzonitrile (1.2 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
| Reactant/Reagent | Molar Ratio | Role |
| This compound | 1.0 | Starting material |
| 4-Aminobenzonitrile | 1.2 | Amine source |
| Palladium(II) acetate | 0.02 | Catalyst precursor |
| Xantphos | 0.04 | Ligand |
| Cesium carbonate | 1.5 | Base |
| Toluene | - | Solvent |
Table 1: Reagents and their roles in the Buchwald-Hartwig amination.
Application Note 2: Cyclization to form the Thieno[3,2-d]pyrimidine Core
The intermediate, N-(4-cyanophenyl)-2-methylthiophen-3-amine, is then cyclized to form the thieno[3,2-d]pyrimidine ring system. A common method for this transformation is heating with formamide or a similar one-carbon source.
Experimental Protocol: Cyclization
-
Materials:
-
N-(4-cyanophenyl)-2-methylthiophen-3-amine
-
Formamide
-
-
Procedure:
-
In a round-bottom flask, suspend N-(4-cyanophenyl)-2-methylthiophen-3-amine (1.0 mmol) in formamide (10 mL).
-
Heat the mixture to 180-200 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the thieno[3,2-d]pyrimidine product.
-
| Reactant | Conditions | Product | Yield (%) |
| N-(4-cyanophenyl)-2-methylthiophen-3-amine | Formamide, 180-200 °C, 4-6 h | 4-(2-methylthieno[3,2-d]pyrimidin-4-ylamino)benzonitrile | 70-85 |
Table 2: Quantitative data for the cyclization reaction.
Biological Context: Thieno[3,2-d]pyrimidines as EGFR Kinase Inhibitors
The synthesized thieno[3,2-d]pyrimidine core is a key pharmacophore in a class of potent kinase inhibitors that target the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and migration.[12][13][14] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4] Thieno[3,2-d]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling.[3][5]
Caption: Simplified EGFR signaling pathway and the point of inhibition by thieno[3,2-d]pyrimidine derivatives.
Quantitative Biological Data
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the target kinase.
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Thieno[3,2-d]pyrimidine Derivative (B1) | EGFRL858R/T790M | 13 |
| Thieno[3,2-d]pyrimidine Derivative (6g) | EGFR | 30 |
Table 3: In vitro inhibitory activity of representative thieno[3,2-d]pyrimidine derivatives against EGFR.[3][4][5][15]
This compound serves as a valuable and versatile starting material for the efficient synthesis of thieno[3,2-d]pyrimidine-based pharmaceutical intermediates. The application of modern synthetic methodologies, such as the Buchwald-Hartwig amination, allows for the rapid construction of these complex heterocyclic scaffolds. The resulting compounds have demonstrated significant potential as potent inhibitors of key signaling pathways, such as the EGFR pathway, making them promising candidates for the development of novel anticancer therapeutics. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of these important pharmaceutical intermediates.
References
- 1. WO2007102167A1 - A process for the preparation of anhydrous polymorphic form of olanzapine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2- d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-methylthiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-2-methylthiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the possible reasons?
Answer: Several factors can contribute to low or no yield. Consider the following:
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Reagent Quality: The purity of N-Bromosuccinimide (NBS) is crucial. Old or impure NBS may have reduced reactivity. It is recommended to use freshly recrystallized NBS.
-
Reaction Conditions:
-
Temperature: The temperature for the bromination of 2-methylthiophene needs to be carefully controlled. For instance, some procedures specify starting the reaction at 0°C before allowing it to proceed at room temperature.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Side Reactions: Over-bromination or bromination at other positions of the thiophene ring can reduce the yield of the desired product.
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
-
Question: My TLC and NMR analysis show multiple spots/peaks, indicating the formation of isomeric byproducts. How can I improve the regioselectivity for this compound?
Answer: The bromination of 2-methylthiophene can lead to substitution at different positions. The methyl group directs bromination to the 5-position and to a lesser extent, the 3-position. To favor the 3-bromo isomer:
-
Choice of Brominating Agent: While NBS is commonly used, other brominating agents or methods might offer different selectivity.
-
Reaction Conditions: The solvent and temperature can influence the regioselectivity of the bromination reaction. Electrophilic aromatic substitution is a common pathway for bromination on the thiophene ring.[1]
-
Alternative Synthesis Route: A two-step approach involving the synthesis of a polybrominated intermediate followed by selective debromination can yield isomerically pure 3-bromothiophene. For example, refluxing 2,3,5-tribromothiophene with zinc dust in acetic acid has been shown to produce 3-bromothiophene with high purity.[2]
-
Issue 3: Difficult Purification
-
Question: I am struggling to separate this compound from byproducts, particularly the 2-bromo-5-methylthiophene isomer. What purification strategies are effective?
Answer: The separation of brominated thiophene isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve optimal separation.
-
Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent may help to remove impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the electrophilic bromination of 2-methylthiophene using N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile or carbon tetrachloride.[3]
Q2: What are the main side products in the synthesis of this compound?
A2: The primary side products are other isomers of brominated 2-methylthiophene, such as 5-bromo-2-methylthiophene and 2-(bromomethyl)thiophene. Dibrominated products can also form if an excess of the brominating agent is used or if the reaction conditions are not well-controlled.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (2-methylthiophene), you can observe the consumption of the starting material and the formation of the product(s).
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Brominating agents like NBS and bromine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Thiophene and its derivatives can also be harmful, so consult the Safety Data Sheet (SDS) for all chemicals before use.
Data Presentation
Table 1: Comparison of Synthesis Methods for Brominated Thiophenes
| Starting Material | Brominating Agent/Method | Solvent | Key Conditions | Product | Yield | Reference |
| 2-Methylbenzo[b]thiophene | N-Bromosuccinimide (NBS) | Acetonitrile | 0°C to room temperature, 30 min | 3-Bromo-2-methylbenzo[b]thiophene | 99% | |
| 2-Methylthiophene | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl4) | Reflux, 4-5 hours | 2-Bromo-5-(bromomethyl)thiophene | 58% | [3][4] |
| 3-Methylthiophene | N-Bromosuccinimide (NBS) / Benzoyl Peroxide | Benzene | Vigorous reflux | 3-Thenyl bromide | 71-79% | [5] |
| 2,3,5-Tribromothiophene | Zinc dust / Acetic acid | Water | Reflux, 16 hours | 3-Bromothiophene | 80% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-methylbenzo[b]thiophene via NBS Bromination
-
Dissolve 2-methylbenzo[b]thiophene (500 mg, 3.4 mmol) in acetonitrile (5 mL) in a round-bottom flask.
-
Stir the solution under a nitrogen atmosphere at 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (630 mg, 3.5 mmol) to the solution.
-
Remove the ice bath and continue stirring the mixture at room temperature for 30 minutes.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane) to obtain 3-bromo-2-methylbenzo[b]thiophene as a white solid.
Protocol 2: Synthesis of 3-Bromothiophene via Debromination [2]
-
In a flask, combine 2,3,5-tribromothiophene (55 g), acetic acid (32 ml), and water (100 ml).
-
Add zinc dust (65 g) to the mixture. The mixture will become hot.
-
Shake the mixture frequently for the first 30 minutes.
-
Reflux the mixture for 16 hours.
-
Distill the 3-bromothiophene directly from the reaction mixture along with water.
Visualizations
Caption: Electrophilic bromination of 2-methylthiophene.
Caption: Troubleshooting decision tree for synthesis optimization.
Caption: General experimental workflow for NBS bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki Coupling of 3-Bromo-2-methylthiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 3-bromo-2-methylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The primary side reactions encountered are:
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Protodebromination (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom, yielding 2-methylthiophene. This can be promoted by high temperatures, prolonged reaction times, and the choice of base and solvent.[1]
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid coupling to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture.[2][3]
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, which is then replaced by a hydrogen atom. This is a common issue with heteroaromatic boronic acids and can be influenced by the reaction's pH.
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation and incomplete conversion.
Q2: How can I detect the formation of these side products?
A2: The presence of side products can be identified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): Side products will appear as distinct spots from the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify the different components of the crude reaction mixture by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for the desired product and any significant byproducts. For example, the appearance of a new proton signal in the aromatic region where the bromine was previously located can indicate protodebromination.
Q3: Why is my reaction yield consistently low even with a reliable catalyst?
A3: Low yields can stem from several factors beyond an ineffective catalyst. Catalyst poisoning by the sulfur in the thiophene ring is a significant possibility. Additionally, side reactions such as protodebromination and protodeboronation consume starting materials and reduce the yield of the desired product. Inefficient transmetalation or reductive elimination steps in the catalytic cycle can also contribute to low yields.[1] It is also crucial to ensure the purity of all reagents and the complete exclusion of oxygen from the reaction system.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant amount of 2-methylthiophene observed (Protodebromination) | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Inappropriate base or solvent. | Use milder bases such as K₃PO₄ or K₂CO₃. Ensure solvents are anhydrous if possible, as water can be a proton source.[4][5] | |
| Formation of homocoupled boronic acid byproduct | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2][3] |
| Slow oxidative addition relative to boronic acid activation. | Consider using a slight excess of this compound to favor its reaction with the catalyst. | |
| Incomplete conversion of starting material | Catalyst deactivation (poisoning) by the thiophene sulfur. | Increase the catalyst loading. Consider using more robust ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which can sometimes mitigate catalyst deactivation. |
| Poor quality of reagents or solvents. | Use freshly purified reagents and anhydrous, degassed solvents. | |
| Low yield with complex mixture of byproducts | A combination of the above issues. | Systematically optimize the reaction conditions. Start by ensuring a completely inert atmosphere, then screen different bases, solvents, and catalyst/ligand systems. |
Data Presentation
| Parameter | Effect on Protodebromination | Effect on Homocoupling | Effect on Protodeboronation | General Recommendation for this compound |
| Catalyst/Ligand | Bulky, electron-rich ligands may increase this side reaction in some cases. | Less active catalysts can allow for more time for homocoupling to occur. | Highly active catalysts can outcompete protodeboronation. | Start with Pd(PPh₃)₄ or a Pd(OAc)₂/SPhos system. |
| Base | Strong bases can promote protodebromination. | Weaker inorganic bases are generally preferred. | pH is a critical factor; avoid strongly acidic or basic conditions if possible. | K₃PO₄ or K₂CO₃ are often good choices.[6] |
| Solvent | Protic solvents (especially water) can be a proton source. | Aprotic solvents are generally favored. | Anhydrous solvents can reduce protodeboronation. | A degassed mixture of 1,4-dioxane and water (e.g., 4:1) is a common starting point.[1] |
| Temperature | Higher temperatures increase the rate of protodebromination. | Lower temperatures that still allow for a reasonable reaction rate are preferred. | Higher temperatures accelerate protodeboronation. | Aim for the lowest effective temperature (e.g., 80-90 °C).[1] |
| Atmosphere | Not a direct effect. | Oxygen is a major promoter of homocoupling. | Not a direct effect. | A rigorously inert atmosphere (argon or nitrogen) is critical.[3] |
The following table presents data adapted from a study on the closely related 2,5-dibromo-3-methylthiophene, which demonstrates the yields of mono- and di-substituted products under specific conditions. This provides a useful reference for expected yields with this compound.
| Entry | Arylboronic Acid | Equivalents of Boronic Acid | Product(s) | Yield (%) [1] |
| 1 | 3-chloro-4-fluorophenylboronic acid | 1.1 | Mono-substituted | 56 |
| 2 | 4-chlorophenylboronic acid | 1.1 | Mono-substituted | 27 |
| 3 | 4-methoxyphenylboronic acid | 1.1 | Mono-substituted | 63 |
| 4 | Phenylboronic acid | 1.1 | Mono-substituted | 58 |
| 5 | 3-chloro-4-fluorophenylboronic acid | 2.5 | Di-substituted | 46 |
| 6 | 4-methoxyphenylboronic acid | 2.5 | Di-substituted | 51 |
Experimental Protocols
Protocol: Suzuki Coupling of 2,5-Dibromo-3-methylthiophene with an Arylboronic Acid
This protocol, adapted from Rizwan et al. (2018), can be used as a starting point for the Suzuki coupling of this compound by adjusting the stoichiometry.[1]
Materials:
-
2,5-dibromo-3-methylthiophene (or this compound)
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₃PO₄
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromo-3-methylthiophene (0.5 mmol, 1 eq), the desired arylboronic acid (0.55 mmol, 1.1 eq for mono-substitution), and K₃PO₄ (1.0 mmol, 2 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (14.5 mg, 2.5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (2.5 mL) and degassed water (0.625 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography using a suitable solvent system (e.g., ethyl acetate/n-hexane gradient).
Visualizations
Caption: Key side reactions in the Suzuki coupling of this compound.
Caption: A workflow for troubleshooting Suzuki coupling reactions of this compound.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-2-methylthiophene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-bromo-2-methylthiophene from its common isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The synthesis of this compound, typically via bromination of 2-methylthiophene, can result in several impurities. The most challenging to remove is the isomeric impurity, 2-bromo-3-methylthiophene . Other potential impurities include unreacted 2-methylthiophene , over-brominated products such as 2,5-dibromo-3-methylthiophene , and residual reagents or byproducts from the brominating agent (e.g., succinimide if N-bromosuccinimide is used).
Q2: Why is it so difficult to separate this compound from its isomers?
A2: The primary challenge lies in the very similar physical properties of the isomers, particularly their boiling points and polarities. This makes traditional purification techniques like simple distillation ineffective and fractional distillation challenging.[1]
Q3: What is the best analytical method to determine the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for analyzing the purity of your sample.[1] It allows for the separation and identification of the desired product and its various isomers and other impurities, providing a clear picture of the sample's composition.
Q4: Can I use recrystallization to purify this compound?
A4: this compound is a liquid at room temperature, which generally precludes purification by standard recrystallization techniques. However, if the compound solidifies at low temperatures, low-temperature recrystallization from a suitable solvent could be explored. This is often less effective for removing isomers than chromatographic methods.
Data Presentation
The following table summarizes the key physical properties of this compound and its most common isomeric impurity, highlighting the challenge of separation by distillation.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 177.06 | 173-179[2] | |
| 2-Bromo-3-methylthiophene | 177.06 | 173-176 |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionation column (e.g., Vigreux, packed column). Optimize the reflux ratio to increase the number of vaporization-condensation cycles. |
| Boiling points are too close for effective separation. | Consider alternative purification methods like preparative HPLC for higher purity requirements. | |
| Product decomposition | Overheating during distillation. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. Ensure the heating mantle temperature is carefully controlled. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of isomers | The chosen mobile phase does not provide adequate separation. | Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to find an optimal eluent system that maximizes the difference in Rf values between the isomers. A shallow gradient elution might be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[3] | |
| Product degradation on the column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%).[3] Alternatively, use a less acidic stationary phase such as neutral alumina. |
| Streaking or tailing on TLC/column | The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent to the mobile phase. Consider using deactivated silica gel.[4] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method can enrich the desired isomer but may not achieve high purity.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column. Use a receiving flask that can be cooled in an ice bath.
-
Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips.
-
Distillation:
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask.
-
Maintain a slow and steady distillation rate.
-
Collect fractions based on the boiling point and analyze each fraction by GC-MS to determine its composition.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This method is suitable for achieving high purity.
-
Instrumentation: A preparative HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs to achieve baseline separation of the isomers.
-
Sample Preparation: Dissolve the crude product in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Purification:
-
Inject the sample onto the column.
-
Monitor the elution profile using the UV detector.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: GC-MS Analysis for Purity Assessment
This protocol outlines a general method for analyzing the purity of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection: Inject a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, hexane).
-
Data Analysis: Determine the purity by calculating the area percentage of the this compound peak relative to the total peak area in the chromatogram. Identify impurities based on their mass spectra and retention times.[5]
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: A general experimental workflow for purification.
References
- 1. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | 30319-05-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Grignard Reactions with 3-Bromo-2-methylthiophene
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the successful execution of Grignard reactions using 3-bromo-2-methylthiophene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent challenge. The primary reasons include:
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Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reaction.
Troubleshooting Steps:
-
Magnesium Activation: Activate the magnesium surface prior to the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the reaction solvent. The disappearance of the iodine's color or the evolution of gas (ethylene) indicates activation.
-
Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven or by flame-drying under an inert atmosphere before use. Solvents must be anhydrous, and it is recommended to use freshly distilled solvents.
-
Use of Additives: For less reactive bromides like this compound, the addition of lithium chloride (LiCl) can significantly accelerate the formation of the Grignard reagent.[1]
Q2: I am observing a low yield of my desired product. What are the potential side reactions?
A2: Low yields are often attributed to side reactions. The most common include:
-
Wurtz Coupling: The formed Grignard reagent can react with the starting this compound to produce a homocoupled byproduct. This is a major side reaction.
-
Protonation of the Grignard Reagent: Any protic source, such as water or acidic impurities in the starting materials or solvents, will protonate the Grignard reagent, leading to the formation of 2-methylthiophene and reducing the yield of the desired product.
-
Oxidation: Exposure of the Grignard reagent to oxygen can lead to the formation of oxidized byproducts.
Minimization Strategies:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling.
-
Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be required for initiation, the reaction is exothermic and may need cooling to prevent runaway reactions and reduce side product formation.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: Is this compound a challenging substrate for Grignard reactions?
A3: Yes, 3-halothiophenes can be less reactive in Grignard formation compared to their 2-halo counterparts. Some literature describes this compound as "inactive" towards Grignard formation with commercial magnesium alone, highlighting the need for activating agents like lithium chloride.[1] In some cases, lithium-halogen exchange using an organolithium reagent like n-butyllithium is used as an alternative to Grignard formation.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (MgO layer)- Wet glassware or solvent- Low reactivity of this compound | - Activate magnesium with iodine or 1,2-dibromoethane.- Ensure all glassware is flame-dried and solvents are anhydrous.- Add LiCl to the reaction mixture to accelerate Grignard formation.[1] |
| Low yield of desired product | - Wurtz coupling side reaction- Quenching of Grignard reagent by moisture or acidic impurities- Incomplete reaction | - Add this compound solution slowly and control the reaction temperature.- Use anhydrous solvents and reagents.- Ensure the reaction goes to completion by monitoring with TLC or GC. |
| Formation of a significant amount of high-boiling point byproduct | - Wurtz coupling is the most likely cause. | - Decrease the rate of addition of this compound.- Lower the reaction temperature.- Ensure efficient stirring. |
| Reaction mixture turns dark or black | - This can indicate decomposition of the Grignard reagent or side reactions. | - Ensure the reaction temperature is not too high.- Check for and eliminate any sources of oxygen or other contaminants. |
Experimental Protocols
Protocol 1: Lithium Chloride-Mediated Grignard Reagent Formation from this compound
This protocol is based on the use of lithium chloride to facilitate the reaction.
Materials:
-
Magnesium turnings
-
Lithium chloride (anhydrous)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
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Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents) and anhydrous lithium chloride (1.2 equivalents).
-
Magnesium Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the this compound solution to the stirred magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.
Protocol 2: Reaction with an Electrophile (e.g., Aldehyde or Ketone)
Procedure:
-
Reaction Setup: Cool the freshly prepared 2-methyl-3-thienylmagnesium bromide solution to 0 °C in an ice-water bath.
-
Addition of Electrophile: Prepare a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice-water bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be done by column chromatography or distillation.
Data Presentation
The following tables provide a summary of typical reaction parameters and expected outcomes. Please note that actual results may vary depending on the specific experimental conditions and the nature of the electrophile used.
Table 1: Typical Reaction Conditions for Grignard Formation
| Parameter | Value |
| Substrate | This compound |
| Reagents | Magnesium, Lithium Chloride |
| Solvent | Anhydrous THF |
| Initiator | Iodine or 1,2-dibromoethane |
| Temperature | Room temperature to reflux |
| Reaction Time | 1-3 hours |
Table 2: Expected Yields for Subsequent Reactions with Electrophiles
| Electrophile | Product Type | Typical Yield Range |
| Aldehyde | Secondary alcohol | 60-80% |
| Ketone | Tertiary alcohol | 55-75% |
| Ester | Tertiary alcohol (double addition) | 50-70% |
| Carbon Dioxide | Carboxylic acid | 65-85% |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the Grignard reaction of this compound.
Caption: Experimental workflow for the Grignard reaction.
Caption: Troubleshooting decision tree for the Grignard reaction.
References
Preventing homocoupling in Stille reactions with 3-Bromo-2-methylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Stille reactions with 3-Bromo-2-methylthiophene.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the organostannane reagent is a common side reaction in Stille coupling, leading to the formation of a symmetrical biaryl (R-R) byproduct instead of the desired cross-coupled product. This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.
Problem: Significant formation of the homocoupled byproduct is observed in the Stille reaction of this compound.
Key Contributing Factors and Solutions
| Factor | Issue | Recommended Solution |
| Palladium Catalyst | The use of a Pd(II) precatalyst can lead to homocoupling through reaction with two equivalents of the organostannane.[1] | Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ directly. If a Pd(II) precatalyst like Pd(OAc)₂ is used, ensure its efficient in-situ reduction to Pd(0) before the organostannane is consumed in side reactions. |
| Ligand Selection | Ligands that are not sufficiently bulky or electron-rich can result in slower reductive elimination of the desired product, providing more opportunity for homocoupling. | Utilize bulky, electron-rich phosphine ligands to accelerate the rate-limiting transmetalation and subsequent reductive elimination, thereby favoring the cross-coupling pathway. Examples include P(t-Bu)₃, PCy₃, and Buchwald-type phosphine ligands. |
| Additives | The absence of beneficial additives can lead to sluggish reactions and increased side products. | The addition of copper(I) iodide (CuI) can significantly accelerate the Stille coupling. It is believed to act as a scavenger for free ligands in ethereal solvents and facilitate the formation of a more reactive organocopper intermediate in polar solvents.[2] The synergistic effect of CuI and a fluoride source like cesium fluoride (CsF) has been shown to be highly effective.[3] |
| Reaction Temperature | Elevated temperatures can sometimes lead to catalyst decomposition and an increase in side reactions, including homocoupling. | While Stille reactions often require heating, excessively high temperatures should be avoided. The optimal temperature should be determined empirically for the specific substrates and catalyst system. |
| Solvent Choice | The polarity of the solvent can influence the reaction rate and selectivity. | Polar aprotic solvents such as DMF, THF, or dioxane are commonly used and can influence the mechanism of transmetalation. The choice of solvent can affect the efficacy of additives like CuI.[2] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Stille reaction?
A1: Homocoupling is a common side reaction where two molecules of the organostannane reagent (R¹-SnR₃) couple to form a symmetrical dimer (R¹-R¹), instead of coupling with the intended organic halide (R²-X) to form the desired cross-coupled product (R¹-R²).[1] This side reaction consumes the organostannane and reduces the yield of the target molecule.
Q2: Why am I observing a significant amount of homocoupling with my this compound reaction?
A2: Several factors could be contributing to this issue. A primary cause is often related to the palladium catalyst. If you are using a Pd(II) precatalyst, it can react with two equivalents of your organostannane, leading to the homocoupled product.[1] Another possibility is that the transmetalation or reductive elimination steps of the catalytic cycle are slow relative to the homocoupling pathway. This can be influenced by your choice of ligand, reaction temperature, and the absence of beneficial additives.
Q3: How can I choose the right palladium catalyst and ligand to prevent homocoupling?
A3: To minimize homocoupling, it is generally recommended to use a Pd(0) catalyst directly, such as Pd(PPh₃)₄. For ligands, bulky and electron-donating phosphines are preferable as they can accelerate the desired cross-coupling pathway. The choice of ligand can be critical, and screening a few options may be necessary to find the optimal one for your specific substrate combination.
Q4: What is the role of Copper(I) Iodide (CuI) and should I be using it?
A4: The addition of CuI as a co-catalyst or additive can be highly beneficial in Stille reactions. It has been shown to accelerate the rate of cross-coupling, which in turn can suppress the competing homocoupling side reaction. The mechanism of the "copper effect" is thought to involve the in-situ formation of a more reactive organocopper species via transmetalation with the organostannane. This organocopper species then more rapidly transmetalates with the palladium center. For challenging substrates, the use of CuI is strongly recommended.
Q5: Can the reaction solvent affect the amount of homocoupling?
A5: Yes, the solvent can play a role. Polar aprotic solvents like DMF or THF are commonly used. The solvent can influence the solubility of the reagents and catalyst, as well as the rates of the individual steps in the catalytic cycle. The effectiveness of additives like CuI can also be solvent-dependent.[2] It is advisable to use anhydrous and degassed solvents to avoid potential side reactions.
Q6: Are there any specific considerations for using a bromothiophene substrate like this compound?
A6: Thiophene derivatives are generally good substrates for Stille coupling. However, like other electron-rich heterocycles, their reactivity can be influenced by the electronic nature of the substituents. For this compound, the methyl group is electron-donating, which can affect the rate of oxidative addition. Optimizing the reaction conditions, including the choice of catalyst, ligand, and any additives, is crucial for achieving high yields and minimizing side reactions.
Experimental Protocols
General Protocol for Stille Coupling of a 2-Bromo-3-Alkylthiophene
This protocol is a general guideline for the Stille coupling of a 2-bromo-3-alkylthiophene, which is structurally similar to this compound, and should serve as a good starting point for optimization.
Materials:
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2-Bromo-3-alkylthiophene (1.0 equiv)
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Organostannane reagent (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, or Dioxane)
-
Optional: Copper(I) Iodide (CuI) (10-20 mol%)
-
Optional: Cesium Fluoride (CsF) (2.0 equiv)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the 2-bromo-3-alkylthiophene (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using, add CuI (10-20 mol%) and CsF (2.0 equiv) at this stage.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent (1.1 - 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite to remove the precipitated organotin fluoride. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired coupled product.
Visualizations
References
Technical Support Center: 3-Bromo-2-methylthiophene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 3-bromo-2-methylthiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives showing poor solubility?
A1: The solubility of this compound derivatives is governed by their molecular structure. The thiophene ring itself is nonpolar, and the presence of a methyl group and a bromine atom further increases lipophilicity, leading to poor solubility in aqueous or polar solvents.[1][2] Solubility is significantly influenced by the nature of other substituents on the thiophene ring. For instance, derivatives with polar functional groups like carboxylic acids (-COOH) or amines (-NH2) will exhibit different solubility profiles compared to those with nonpolar groups.[3][4]
Q2: What is the first step I should take to improve the solubility of a new derivative?
A2: The initial step is to conduct a solvent screening test. Based on the principle of "like dissolves like," start with common organic solvents of varying polarity.[5] Test solubility in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and alcohols like ethanol or methanol.[1][6] This initial screen will provide a baseline understanding of your compound's properties and guide further optimization.
Q3: Can changing the pH of the solution improve solubility?
A3: Yes, if your derivative possesses ionizable functional groups. For derivatives containing acidic groups (e.g., carboxylic acid), increasing the pH above the compound's pKa will deprotonate the group, forming a more soluble salt.[3][7] Conversely, for basic groups (e.g., amines), decreasing the pH below the pKa will form a protonated salt, which typically has higher aqueous solubility.[8] This is a highly effective technique for compounds intended for use in biological media.[9]
Q4: My compound is intended for a biological assay and is insoluble in aqueous buffers. What can I do?
A4: For biological assays, it's common to first dissolve the compound in a water-miscible organic solvent, like DMSO, to create a high-concentration stock solution.[10] This stock is then diluted into the aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system. If precipitation occurs upon dilution, using co-solvents like polyethylene glycol (PEG) or cyclodextrins may be necessary to enhance and maintain solubility.[11][12]
Q5: What are advanced methods for solubility enhancement if simple solvent changes are insufficient?
A5: Several advanced techniques can be employed when standard methods fail. These include:
-
Solid Dispersions: Dispersing the compound in a carrier polymer can improve the dissolution rate and solubility.[13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively shield the hydrophobic parts of the molecule, increasing aqueous solubility.[14]
-
Nanotechnology: Reducing particle size to the nanometer scale (nanosuspension) dramatically increases the surface area, which can improve the dissolution rate.[12][15]
-
Structural Modification: If feasible within the research scope, chemically modifying the molecule to add polar or ionizable groups is a powerful strategy to fundamentally improve solubility.[16]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: My compound precipitates out of solution during a reaction.
-
Question: My this compound derivative, which was soluble at the start, is crashing out as the reaction proceeds. What's happening?
-
Answer: This issue can arise from several factors:
-
Change in Polarity: The product of the reaction may be significantly less soluble in the chosen solvent than the starting material. Monitor the reaction with TLC or LC-MS to correlate precipitation with product formation.
-
Temperature Changes: If the reaction was heated to dissolve the starting material, the product might be precipitating as the reaction cools or if the temperature is not maintained consistently. Ensure stable temperature control.[5]
-
Concentration Exceeded: The concentration of the newly formed product may have exceeded its solubility limit in the solvent. Consider running the reaction at a lower concentration.
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized areas of high concentration, causing precipitation. Ensure the stirring is vigorous enough for the reaction scale.[17]
-
Problem 2: I am unable to achieve a desired concentration for my stock solution.
-
Question: I need to prepare a 10 mM stock solution in DMSO, but the compound will not fully dissolve. How can I resolve this?
-
Answer: If you are struggling to reach a target concentration, follow this workflow:
-
Apply Gentle Heat: Warm the solution gently (e.g., to 37-50°C) as increased temperature often improves solubility. Be cautious with heat-sensitive compounds.[3]
-
Use Sonication: Place the vial in a water bath sonicator. The ultrasonic waves can help break up solid aggregates and facilitate dissolution.[18]
-
Try a Co-Solvent: If DMSO alone is insufficient, consider creating a co-solvent system. For example, adding a small amount of DMF or N-methyl-2-pyrrolidone (NMP) might help. Test co-solvent compatibility on a small scale first.
-
Re-evaluate the Target Concentration: If the above methods fail, your compound's intrinsic solubility limit in that solvent may be below your target. It may be necessary to proceed with a lower, saturated concentration or explore alternative solvents.
-
Problem 3: My compound dissolves initially but then slowly crystallizes out of the solution upon standing.
-
Question: I successfully made a clear solution, but after a few hours, I see crystals forming. Why is this happening and how can I prevent it?
-
Answer: This indicates you may have created a supersaturated solution, which is metastable.[12]
-
Cause: This often occurs when a solution is heated to dissolve a solute and then cooled, or when a solvent evaporates, increasing the concentration.
-
Prevention: To create a stable solution, determine the thermodynamic (equilibrium) solubility rather than relying on kinetically trapped supersaturated states. This involves stirring an excess of the solid in the solvent for an extended period (24-48 hours) to ensure equilibrium is reached.[19]
-
Immediate Solution: If you need to use the solution immediately, you can sometimes gently warm it to redissolve the crystals right before use. However, for long-term storage, it is best to prepare the solution at a concentration at or below its known equilibrium solubility at the storage temperature.
-
Data Presentation
Table 1: Predicted Solubility of Hypothetical this compound Derivatives
The following table provides a qualitative prediction of solubility for two hypothetical derivatives in common laboratory solvents, based on the "like dissolves like" principle. Actual solubility must be determined experimentally.
| Solvent | Dielectric Constant | Derivative A (Nonpolar) | Derivative B (with -COOH group) |
| Hexane | 1.9 | High | Low |
| Toluene | 2.4 | High | Moderate |
| Dichloromethane (DCM) | 9.1 | High | Moderate |
| Tetrahydrofuran (THF) | 7.5 | Moderate-High | Moderate-High |
| Ethanol | 24.5 | Moderate | Moderate-High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate | High |
| Water | 80.1 | Low | Low (Solubility increases at high pH)[3] |
| Aqueous Buffer (pH 7.4) | ~80 | Low | Low (Higher if pKa < 7)[7] |
Experimental Protocols
Protocol 1: Kinetic Solubility Screening using UV-Vis Spectroscopy
This protocol outlines a method for rapidly assessing the kinetic solubility of a compound in an aqueous buffer, which is common in early drug discovery.[19]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Precipitation Check: Allow the plate to sit at room temperature for 1-2 hours. Inspect the wells for any visible precipitate.
-
Centrifugation: Centrifuge the plate to pellet any precipitated compound.
-
Sample Transfer: Carefully transfer the supernatant to a new, clear-bottom 96-well UV plate.
-
UV-Vis Measurement: Measure the UV absorbance of the supernatant at the compound's λmax.
-
Quantification: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a DMSO/buffer mixture. The highest concentration at which no precipitation is observed is the kinetic solubility.[19]
Protocol 2: pH-Dependent Solubility Adjustment
This protocol is for derivatives with an ionizable group, such as a carboxylic acid.
-
Compound Suspension: Add a known excess amount of the solid compound (e.g., 5-10 mg) to a series of vials.
-
Buffer Addition: To each vial, add 1 mL of a different pH buffer (e.g., create a series from pH 2 to pH 10).
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.[19]
-
Phase Separation: After equilibration, filter each suspension through a 0.22 µm syringe filter or centrifuge at high speed to separate the undissolved solid. Ensure the filter material does not adsorb your compound.[20]
-
Analysis: Quantify the concentration of the compound in the clear filtrate using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Interpretation: Plot the measured solubility against the pH of the buffer. This will reveal the pH range where the compound's solubility is maximized. For a carboxylic acid, you should see a significant increase in solubility as the pH rises above its pKa.[7][9]
Visualizations
Caption: A step-by-step workflow for troubleshooting poor solubility.
Caption: Matching compound properties to suitable solubility enhancement techniques.
Caption: A visual guide to performing a basic solvent screening experiment.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
- 10. lifechemicals.com [lifechemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpbr.in [ijpbr.in]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. pharmatutor.org [pharmatutor.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Bromo-2-methylthiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on catalyst selection for efficient cross-coupling reactions with 3-bromo-2-methylthiophene. Find troubleshooting tips and frequently asked questions to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: The most common and effective cross-coupling reactions for functionalizing this compound are Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. These reactions are versatile for forming carbon-carbon bonds under various conditions. The Suzuki-Miyaura coupling is often a good starting point due to its mild reaction conditions and the commercial availability of a wide range of boronic acids.[1][2]
Q2: Which factors are critical for the success of these cross-coupling reactions?
A2: The success of cross-coupling reactions with this compound is highly dependent on the appropriate selection of the palladium catalyst (including the palladium source and ligand), the nature and amount of the base, the solvent system, and the reaction temperature.[3]
Q3: Can the sulfur atom in the thiophene ring interfere with the palladium catalyst?
A3: Yes, the sulfur atom in the thiophene ring can potentially coordinate to the palladium catalyst, which may lead to catalyst deactivation or influence its activity.[4] However, with the right choice of ligands, this issue can often be mitigated. Some studies have shown that the thiophene sulfur atom does not significantly interact with the palladium atom of the catalyst under optimized conditions.[3]
Q4: What is the primary role of the base in these coupling reactions?
A4: The base plays a crucial role in the catalytic cycle of most cross-coupling reactions. In Suzuki-Miyaura coupling, the base facilitates the transmetalation step.[2] In the Heck reaction, its main function is to neutralize the hydrogen halide (HBr) generated during the β-hydride elimination step, which regenerates the active Pd(0) catalyst.[4]
Q5: Are there any general safety precautions for working with this compound and organometallic reagents?
A5: Yes. This compound, like many organobromides, should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Organometallic reagents, such as those used in Stille (organotins) and Negishi (organozincs) couplings, can be toxic, air- and moisture-sensitive, and require handling under an inert atmosphere (e.g., argon or nitrogen).[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or poisoned catalyst. | - Ensure starting materials are pure, as impurities can poison the catalyst.[6]- Thoroughly degas the reaction mixture to remove oxygen, which can deactivate palladium catalysts.[6]- Use a fresh batch of catalyst and store it under an inert atmosphere.[6] |
| Suboptimal catalyst loading. | - Systematically screen catalyst loading from low (e.g., 0.5 mol%) to higher concentrations (e.g., 5 mol%).[6]- For challenging substrates, a higher catalyst loading may be necessary.[6] | |
| Incorrect ligand or base. | - The choice of ligand is critical; bulky, electron-rich phosphine ligands can enhance catalyst activity.[6]- The strength and solubility of the base significantly impact the reaction outcome. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6] | |
| Low reactivity of this compound. | - For electron-rich substrates like this compound, using bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) can enhance the reactivity of the palladium catalyst towards oxidative addition.[4][7] | |
| Side Product Formation (e.g., Homocoupling, Dehalogenation) | Suboptimal reaction temperature. | - Start with a lower reaction temperature and gradually increase it if the reaction is sluggish.[1] Heck reactions, for instance, often require temperatures above 100°C to proceed efficiently.[4] |
| Inappropriate base selection. | - The choice of base can influence side reactions. For instance, in some Heck reactions, a weaker base like NaHCO₃ can lead to higher selectivity compared to a stronger base like K₂CO₃.[4] | |
| Olefin Isomerization (in Heck Reaction) | Reversible β-hydride elimination. | - The addition of a suitable base facilitates the removal of the hydride from the palladium complex, promoting irreversible reductive elimination and suppressing isomerization.[4] |
| Poor Reproducibility | Inconsistent quality of reagents or reaction setup. | - Ensure all reagents are of high purity and solvents are anhydrous and degassed where necessary.[1]- Use consistent stirring and heating methods. - Grind solid bases to a very fine and consistent powder to improve reproducibility.[7] |
Catalyst Selection and Reaction Conditions
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on literature for analogous bromothiophenes.
Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale/Reference |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | Pd(PPh₃)₄ is a common and effective starting point. For more challenging couplings, advanced ligand systems like SPhos can be beneficial.[1] |
| Catalyst Loading | 2.5 - 5 mol% | A typical starting range for catalyst loading.[8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ and K₂CO₃ are commonly used and effective. Cs₂CO₃ can be more effective for less reactive substrates.[1][3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is often used to dissolve the base and organoboron reagent.[8][9] |
| Temperature | 80 - 100 °C | Start at a lower temperature and increase if the reaction is sluggish.[1][8] |
Stille Coupling
| Parameter | Recommendation | Rationale/Reference |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a commonly used catalyst for Stille couplings.[1][5] |
| Ligand | PPh₃, P(2-furyl)₃ | P(2-furyl)₃ can sometimes improve yields in Stille reactions.[1] |
| Additive | CuI (catalytic) | CuI can accelerate the rate of transmetalation.[1] |
| Solvent | Toluene, DMF, NMP | Anhydrous, degassed solvents are crucial for Stille couplings.[1] |
| Temperature | 80 - 110 °C | Stille couplings often require slightly higher temperatures than Suzuki couplings.[1] |
Heck Coupling
| Parameter | Recommendation | Rationale/Reference |
| Catalyst | Pd(OAc)₂, PdCl₂ | These are common palladium precursors for the Heck reaction.[10] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald-type ligands | For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are recommended.[4] |
| Base | K₂CO₃, Et₃N, NaOAc | The choice of base is critical and can affect yield and selectivity.[4] |
| Solvent | DMF, NMP, 1,4-Dioxane | Polar aprotic solvents are typically used.[4] |
| Temperature | 100 - 140 °C | Heck reactions generally require elevated temperatures.[4] |
Sonogashira Coupling
| Parameter | Recommendation | Rationale/Reference |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Both are common and effective catalysts for Sonogashira couplings.[1][11] |
| Co-catalyst | CuI (catalytic) | Essential for the classical Sonogashira reaction to activate the terminal alkyne.[1][11] |
| Base | Et₃N, i-Pr₂NEt (DIPEA) | An amine base is required to neutralize the HBr byproduct and facilitate the reaction.[1][11] |
| Solvent | THF, DMF | Anhydrous and degassed solvents are necessary.[1] |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed at milder temperatures compared to other cross-coupling reactions.[1][11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow for selecting the appropriate coupling reaction and optimizing conditions.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Byproducts of 3-Bromo-2-methylthiophene
technical support center for researchers, scientists, and drug development professionals focused on managing reaction byproducts of 3-Bromo-2-methylthiophene. This guide provides troubleshooting advice, frequently asked questions (FAQs), quantitative data on byproduct formation, detailed experimental protocols, and visualizations to assist in optimizing synthetic outcomes.
I. Troubleshooting Guides and FAQs
This section is designed to provide direct answers to common issues encountered during reactions with this compound.
Suzuki-Miyaura Coupling Reactions
FAQs:
-
Q1: What are the most common byproducts in a Suzuki-Miyaura coupling reaction with this compound?
-
A1: The most prevalent byproducts are the homocoupling product of the boronic acid/ester and the debrominated starting material (2-methylthiophene). Additionally, a homocoupling of this compound can lead to the formation of 3,3'-dimethyl-2,2'-bithiophene.
-
-
Q2: My reaction is sluggish, and I'm observing significant amounts of unreacted starting material. What could be the cause?
-
A2: This could be due to several factors including inefficient catalyst activation, poor solubility of reagents, or a suboptimal base/solvent system. Ensure your palladium catalyst is active and the phosphine ligands have not oxidized. The choice of base is also critical and can be substrate-dependent.
-
-
Q3: I'm seeing a significant amount of the debrominated byproduct, 2-methylthiophene. How can I minimize this?
-
A3: Debromination, or hydrodehalogenation, often results from a competing reaction pathway involving a palladium-hydride species. This can be exacerbated by certain bases, solvents, or impurities that can act as a hydride source. Using anhydrous and thoroughly degassed solvents is crucial.
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Inactive catalyst; Suboptimal base or solvent; Poor reagent solubility. | Use a fresh, high-quality palladium catalyst and phosphine ligand. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). Consider using a phase-transfer catalyst if solubility is an issue. |
| High Levels of Homocoupling Byproduct (from Boronic Acid) | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). Use a slight excess of the boronic acid or ester. |
| Significant Formation of Debrominated Byproduct (2-methylthiophene) | Presence of protic impurities; Suboptimal base. | Use anhydrous solvents and reagents. Consider using a milder base such as potassium fluoride (KF). |
| Formation of 3,3'-dimethyl-2,2'-bithiophene | Slow transmetalation allowing for homocoupling of the starting material. | Optimize the catalyst and ligand system to promote faster cross-coupling over homocoupling. |
Grignard Reactions
FAQs:
-
Q1: What are the primary byproducts when forming a Grignard reagent from this compound?
-
A1: The main byproducts are the Wurtz-type homocoupling product (3,3'-dimethyl-2,2'-bithiophene) and the protonated starting material (2-methylthiophene) if moisture is present.
-
-
Q2: My Grignard reaction is not initiating. What should I do?
-
A2: This is a common issue often caused by an oxide layer on the magnesium turnings or the presence of moisture. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction. Ensure all glassware and solvents are rigorously dried.
-
-
Q3: I have a significant amount of the homocoupling byproduct. How can I reduce its formation?
-
A3: Homocoupling is favored at higher concentrations and temperatures. Slow, dropwise addition of the this compound solution to the magnesium turnings can help maintain a low concentration of the halide and minimize this side reaction.
-
Troubleshooting Guide: Grignard Reactions
| Issue | Potential Cause | Suggested Solution |
| Failure to Initiate Reaction | Inactive magnesium surface; Presence of moisture. | Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware is flame-dried and solvents are anhydrous. |
| High Levels of Homocoupling Byproduct (3,3'-dimethyl-2,2'-bithiophene) | High local concentration of the aryl halide. | Add the this compound solution slowly and dropwise to the magnesium. Maintain a moderate reaction temperature. |
| Formation of 2-methylthiophene | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Ensure the reaction is performed under a dry, inert atmosphere. |
| Low Yield of Desired Product after Reaction with Electrophile | Incomplete Grignard formation; Side reactions with the electrophile. | Confirm Grignard formation before adding the electrophile. Ensure the electrophile is pure and added at an appropriate temperature. |
Lithiation Reactions
FAQs:
-
Q1: What is the most common byproduct in the lithiation of this compound?
-
A1: The most common byproduct is the debrominated starting material, 2-methylthiophene, which is formed if the lithiated intermediate is quenched by a proton source.
-
-
Q2: My lithiation reaction is giving a low yield of the desired product and a lot of the debrominated starting material. What is the likely cause?
-
A2: This is often due to the presence of trace amounts of water or other protic impurities in the reaction mixture, which will protonate the highly basic lithiated thiophene. It can also be a result of an unstable lithiated intermediate.
-
-
Q3: Which lithiating agent is better to use, n-BuLi or t-BuLi?
-
A3: Both can be effective. t-BuLi is more reactive and can sometimes lead to cleaner reactions, but n-BuLi is more commonly used. The choice may depend on the specific electrophile and reaction conditions.
-
Troubleshooting Guide: Lithiation Reactions
| Issue | Potential Cause | Suggested Solution |
| High Levels of Debrominated Byproduct (2-methylthiophene) | Presence of protic impurities (e.g., water). | Use rigorously dried glassware and anhydrous solvents. Ensure all reagents are free of moisture. |
| Low Conversion to the Desired Product | Incomplete lithiation; Unstable lithiated intermediate. | Ensure the correct stoichiometry of the lithiating agent. Perform the reaction at a very low temperature (e.g., -78 °C) to maintain the stability of the lithiated species. |
| Formation of Butylated Thiophene | Reaction of the lithiated species with the alkyl halide byproduct of the lithiation. | This is more of a concern with n-BuLi. Using t-BuLi can sometimes mitigate this. |
II. Data Presentation
The following tables summarize indicative quantitative data for byproduct formation in reactions involving substituted thiophenes. Note that actual yields can vary significantly based on specific reaction conditions.
Table 1: Indicative Byproduct Formation in Suzuki-Miyaura Coupling of Bromothiophenes
| Starting Material | Coupling Partner | Catalyst/Base System | Desired Product Yield (%) | Homocoupling Byproduct Yield (%) | Debrominated Byproduct Yield (%) |
| 2,5-dibromo-3-methylthiophene | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 27-63[1] | Not specified | Not specified |
| Bromothiophenes (general) | Arylboronic acid | Various Pd catalysts | Varies | Can be significant | Can be significant |
Table 2: Indicative Byproduct Formation in Grignard Reactions of Bromo-thiophenes
| Starting Material | Reaction | Byproduct | Indicative Yield (%) | Conditions Favoring Byproduct |
| This compound | Grignard formation | 3,3'-dimethyl-2,2'-bithiophene | Varies | High concentration, high temperature |
| This compound | Grignard formation | 2-methylthiophene | Varies | Presence of moisture |
Table 3: Indicative Byproduct Formation in Lithiation of Bromothiophenes
| Starting Material | Lithiating Agent | Byproduct | Indicative Yield (%) | Conditions Favoring Byproduct |
| Substituted Bromothiophene | n-BuLi or t-BuLi | Debrominated Thiophene | Can be significant | Presence of protic impurities |
III. Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 Toluene/H₂O). Bubble the inert gas through the solution for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Grignard Reaction
-
Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.
-
Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel. If the reaction does not start, add a small crystal of iodine.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with Electrophile: Cool the Grignard reagent to the appropriate temperature (e.g., 0 °C or -78 °C) and add the electrophile dropwise.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by distillation or column chromatography.
General Protocol for Lithiation
-
Setup: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas.
-
Addition of Reactants: Add a solution of this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium or tert-butyllithium (1.1 eq.) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile dropwise at -78 °C.
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.
IV. Mandatory Visualizations
Caption: Byproduct pathways in Suzuki-Miyaura coupling.
Caption: Formation of byproducts in Grignard reactions.
Caption: Primary byproduct pathway in lithiation reactions.
References
Long-term stability and storage of 3-Bromo-2-methylthiophene
This technical support center provides guidance on the long-term stability and storage of 3-Bromo-2-methylthiophene, along with troubleshooting advice and answers to frequently asked questions. The information provided is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users may encounter several issues during the storage and use of this compound, often related to its stability. This guide provides a systematic approach to troubleshoot common problems.
Issue 1: Unexpected Experimental Results
You are observing lower yields, unexpected side products, or a complete failure of your reaction when using this compound from a previously opened or older bottle.
-
Potential Cause: Degradation of the this compound.
-
Troubleshooting Steps:
-
Assess Purity: The first step is to determine the purity of your starting material. The recommended analytical method is Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][2][3]
-
Compare to a New Sample: If possible, compare the analytical results of your current stock with a freshly opened bottle or a new lot of this compound.
-
Purification: If the material is found to be impure, purification by distillation under reduced pressure may be an option. However, care must be taken as heating can also promote degradation.
-
Issue 2: Change in Physical Appearance
The typically colorless to light yellow liquid has developed a darker color (e.g., yellow, brown) or contains particulate matter.
-
Potential Cause: This is a strong indicator of chemical degradation. Thiophene derivatives can be susceptible to oxidation and polymerization, leading to colored impurities.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended not to use the material for sensitive applications if a significant color change is observed.
-
Analytical Assessment: If you still wish to assess the material, perform a purity analysis using GC-MS or HPLC to identify the extent of degradation and the nature of the impurities.
-
Proper Disposal: If significant degradation is confirmed, the material should be disposed of according to your institution's hazardous waste guidelines.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation of the sulfur atom in the thiophene ring. |
| Light | In an amber or opaque container, stored in the dark | Protects the compound from photolytic degradation. |
| Container | Tightly sealed container | Prevents contamination from atmospheric moisture and oxygen. |
Q2: How can I assess the purity of my this compound sample?
The purity of this compound can be effectively determined using chromatographic methods.
| Analytical Method | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An excellent method for identifying and quantifying volatile impurities. The mass spectrum can help in the identification of potential degradation products.[1][3] |
| High-Performance Liquid Chromatography (HPLC) | A versatile technique for purity assessment. A stability-indicating HPLC method, which can separate the parent compound from its degradation products, is ideal.[2][4][5] |
Q3: What are the likely degradation pathways for this compound?
While specific studies on this compound are limited, based on the chemistry of thiophene derivatives, the following degradation pathways are plausible:
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[6] This is often a primary degradation pathway for thiophenes.
-
Polymerization: Thiophene and its derivatives can undergo polymerization, especially in the presence of acidic catalysts or upon exposure to light and air. This can result in the formation of colored, insoluble materials.
-
Hydrolysis: While generally less reactive towards hydrolysis than other halogenated compounds, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to the hydrolysis of the bromo group.
Q4: Are there any known incompatibilities for this compound?
Yes, this compound should not be stored with or exposed to the following:
-
Strong Oxidizing Agents: These can react exothermically with the thiophene ring, leading to rapid degradation and potentially hazardous situations.
-
Strong Acids: Can catalyze polymerization and other degradation reactions.
-
Strong Bases: May promote dehydrohalogenation or other reactions.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the purity assessment of this compound. Instrument parameters may need to be optimized for your specific system.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.
-
-
GC-MS Parameters (Example):
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Key storage recommendations for maintaining the stability of this compound.
References
- 1. This compound | C5H5BrS | CID 96350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-methylthiophene | SIELC Technologies [sielc.com]
- 3. repository.unar.ac.id [repository.unar.ac.id]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-methylthiophene and 2-Bromo-3-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two closely related isomers, 3-Bromo-2-methylthiophene and 2-Bromo-3-methylthiophene. Understanding the nuanced differences in their reactivity is crucial for synthetic strategy, optimization of reaction conditions, and the efficient development of novel pharmaceutical and materials science applications. This document summarizes available experimental data, provides detailed experimental protocols for key transformations, and visualizes reaction pathways and workflows.
Executive Summary
In general, 2-Bromo-3-methylthiophene demonstrates higher reactivity compared to this compound in common carbon-carbon and carbon-nitrogen bond-forming reactions, as well as in metal-halogen exchange processes. This trend is consistent with the established principles of thiophene chemistry, where the C2 position is more electron-deficient and therefore more susceptible to oxidative addition in cross-coupling reactions and more favorable for lithiation.
This guide will delve into a comparative analysis of their performance in three pivotal synthetic transformations:
-
Suzuki-Miyaura Coupling: A versatile method for the formation of carbon-carbon bonds.
-
Buchwald-Hartwig Amination: A powerful tool for the synthesis of arylamines.
-
Lithiation and Grignard Reagent Formation: Key methods for generating nucleophilic thiophene species for further functionalization.
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, this guide compiles available data to provide a clear and concise overview of the expected reactivity differences.
Comparative Reactivity Data
The following tables summarize the available quantitative data for the reactivity of this compound and 2-Bromo-3-methylthiophene in key chemical reactions. It is important to note that reaction conditions may vary between different literature sources, which can influence yields and reaction times.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75-85 |
| 2-Bromo-3-methylthiophene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~85-95 |
Table 2: Buchwald-Hartwig Amination with Aniline
| Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~60-70 |
| 2-Bromo-3-methylthiophene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~75-85 |
Note: Yields are estimated based on typical outcomes for similar substrates. 2-Bromothiophenes are generally more reactive in Buchwald-Hartwig amination.
Table 3: Lithiation followed by Quenching with an Electrophile (e.g., DMF)
| Isomer | Lithiating Agent | Solvent | Temp. (°C) | Time | Electrophile | Yield (%) |
| This compound | n-BuLi | THF | -78 | 1h | DMF | ~65-75 |
| 2-Bromo-3-methylthiophene | n-BuLi | THF | -78 | 0.5h | DMF | ~80-90 |
Note: Reaction times and yields are indicative of the generally faster and more efficient lithium-halogen exchange at the 2-position of the thiophene ring.
Reaction Mechanisms and Experimental Workflows
To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the catalytic cycles and general experimental workflows.
Detailed Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for specific substrates and scales.
Suzuki-Miyaura Coupling
Materials:
-
Bromomethylthiophene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the bromomethylthiophene, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Materials:
-
Bromomethylthiophene (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the bromomethylthiophene and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Lithium-Halogen Exchange
Materials:
-
Bromomethylthiophene (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
Electrophile (1.2 eq, e.g., DMF, TMSCl)
Procedure:
-
To an oven-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the bromomethylthiophene and anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise, again maintaining a low temperature.
-
After the addition is complete, stir the reaction at -78 °C for an additional hour before allowing it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Conclusion
The choice between this compound and 2-Bromo-3-methylthiophene as a starting material will significantly impact reaction conditions and outcomes. 2-Bromo-3-methylthiophene is generally the more reactive isomer, often providing higher yields and requiring shorter reaction times or milder conditions in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation reactions. However, with the appropriate selection of modern catalysts, ligands, and reaction conditions, this compound can also be effectively utilized in these transformations, providing access to a different substitution pattern on the thiophene ring. The information and protocols provided in this guide are intended to assist researchers in making informed decisions for the successful synthesis of their target molecules.
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-2-methylthiophene
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Palladium Catalyst Performance in a Key Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This is particularly crucial in the synthesis of complex heterocyclic scaffolds fundamental to a vast array of pharmaceuticals and advanced materials. The choice of the palladium catalyst is a critical parameter that directly influences reaction yield, substrate scope, and overall efficiency. This guide provides a comparative analysis of common palladium-based catalyst systems for the Suzuki coupling of 3-bromo-2-methylthiophene, a common heterocyclic building block, supported by experimental data to inform catalyst selection.
Performance Comparison of Palladium Catalysts
The efficacy of a Suzuki coupling reaction is highly dependent on the chosen palladium catalyst system, which typically consists of a palladium precursor and a ligand. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs), often exhibit superior performance compared to traditional catalysts, especially for challenging substrates like heteroaryl halides. Below is a summary of the performance of various palladium catalysts in the Suzuki coupling of brominated thiophene derivatives.
| Catalyst System | Substrate | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,5-dibromo-3-methylthiophene | 4-methoxyphenylboronic acid | 2.5 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 63[1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid | 10 | K₂CO₃ | DME/H₂O | 80 | 2 | >95[2] |
| XPhos Pd G2/XPhos | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-methoxyphenylboronic acid | 5 (precatalyst) / 10 (ligand) | K₂CO₃ | Dioxane | 110 | 12 | 18 (product) / 82 (debromination)[3] |
| Microwave-Assisted XPhos Pd G2/XPhos | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-methoxyphenylboronic acid | 2.5 (precatalyst) / 5 (ligand) | K₂CO₃ | Ethanol/H₂O (4:1) | 135 | 0.67 | 91[3] |
Note: The data presented is compiled from different studies and may involve substrates with slight variations. Direct comparison should be made with caution. The entry for Pd(dppf)Cl₂ uses a different but structurally relevant heterocyclic bromide and thiopheneboronic acid, demonstrating its high efficacy in a related system. The XPhos Pd G2 data highlights the significant impact of reaction conditions, with microwave irradiation dramatically improving yield and reducing side reactions.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific applications.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from the synthesis of 2-bromo-5-(4-methoxyphenyl)-3-methylthiophene.
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2,5-dibromo-3-methylthiophene (0.5 mmol, 1 eq), 4-methoxyphenylboronic acid (0.55 mmol, 1.1 eq), and potassium phosphate (K₃PO₄) (1.0 mmol, 2 eq).[1]
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0125 mmol, 2.5 mol%).[1]
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (2.5 mL) and water (0.625 mL) via syringe.[1]
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.[1]
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is based on the successful coupling of a bromoindazole with 2-thiopheneboronic acid.
Reaction Setup:
-
To a reaction vessel, add the bromo-heterocycle (1 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 mmol, 10 mol%), and anhydrous dimethoxyethane (DME) (10 mL).[2]
-
Stir the solution under a flow of argon for 1 hour.[2]
-
Sequentially add a solution of the thiopheneboronic acid (2 mmol) in anhydrous DME (2.6 mL) and a solution of potassium carbonate (K₂CO₃) (2 mmol) in water (2.5 mL).[2]
-
Heat the mixture to 80 °C for 2 hours.[2]
Work-up and Purification:
-
After cooling, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Microwave-Assisted Suzuki Coupling using XPhos Pd G2
This protocol demonstrates a highly efficient microwave-assisted method for a challenging substrate.
Reaction Setup:
-
In a microwave vial, combine the 3-bromo-heterocycle (1 eq), the arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (2 eq).[3]
-
Add XPhos Pd G2 (2.5 mol%) and XPhos ligand (5 mol%).[3]
-
Add a 4:1 mixture of ethanol and water.[3]
-
Seal the vial and heat in a microwave reactor to 135 °C for 40 minutes.[3]
Work-up and Purification:
-
After the reaction, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki Coupling and Catalyst Selection Workflow
To better illustrate the processes involved, the following diagrams depict the generalized Suzuki-Miyaura catalytic cycle and a logical workflow for selecting a suitable palladium catalyst.
Caption: A diagram of the generalized Suzuki-Miyaura catalytic cycle.
Caption: A workflow for selecting a palladium catalyst for Suzuki coupling.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 3-Bromo-2-methylthiophene: GC-MS vs. Alternatives
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 3-Bromo-2-methylthiophene is of paramount importance. Even minute impurities can significantly affect reaction yields, downstream product quality, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
This compound is a key heterocyclic building block in organic synthesis. Its purity is crucial for the successful synthesis of various specialty chemicals and pharmaceutical intermediates. This guide will focus on GC-MS as the primary analytical method and compare its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Head-to-Head: GC-MS vs. HPLC vs. qNMR
The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[3] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Absolute or relative quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[4] |
| Analytes | Volatile and thermally stable compounds.[5] | Volatile and non-volatile compounds, including thermally labile ones. | Any soluble compound with NMR-active nuclei. |
| Sensitivity | High (typically ng to pg range).[3] | Moderate to high (typically µg to ng range).[6] | Moderate, depends on sample concentration and instrument. |
| Structural Info | High (mass spectrum provides fragmentation patterns for identification).[7] | Low (UV detector gives no structural information). | High (provides detailed structural information). |
| Common Impurities Detected | Residual solvents, starting materials, and other brominated isomers.[3] | Unreacted starting materials, less volatile byproducts, and polymeric impurities.[3] | Most proton-containing impurities, including isomers and structurally related compounds.[8] |
| Sample Derivatization | Not typically required for this compound. | Not required. | Not required. |
Data Presentation: A Comparative Purity Analysis
The following table presents hypothetical data from the analysis of a synthesized batch of this compound, illustrating the type of results obtained from each technique.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Purity (Area % or mol/mol %) | 99.5% | 99.6% | 99.4% (mol/mol %) |
| Major Impurity Detected | 2-Bromo-3-methylthiophene (Isomer) | Unidentified polar impurity | 2-Bromo-3-methylthiophene (Isomer) |
| Impurity Level | 0.3% | 0.2% | 0.4% |
| Other Impurities | Dibrominated thiophenes (0.1%), Residual Toluene (0.1%) | Two minor unidentified impurities (total 0.2%) | Residual solvent (0.2%) |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | Dependent on concentration and number of scans |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | Dependent on concentration and number of scans |
| Precision (%RSD) | < 3% | < 2% | < 1% |
| Accuracy (% Recovery) | 97-103% | 98-102% | 99-101% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for identifying and quantifying volatile impurities and confirming the identity of this compound through its mass spectrum.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve the sample in 20 mL of a high-purity solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent.
2. Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Acquisition Mode: Full scan for qualitative analysis and impurity identification.
3. Data Analysis:
-
Purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram.
-
Impurities are identified by their mass spectra and retention times, which can be compared to a spectral library or reference standards.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust method for quantifying the purity of this compound and is particularly useful for detecting non-volatile or thermally sensitive impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
2. Instrumentation and Conditions:
-
System: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of this compound and a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of Chloroform-d).
-
Transfer the solution to an NMR tube.
2. Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) to ensure full relaxation of all relevant signals.
3. Data Analysis:
-
The purity is calculated by comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.
Mandatory Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ethz.ch [ethz.ch]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-2-methylthiophene
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, a comprehensive understanding of their structural features is crucial. Thiophene derivatives, in particular, are significant building blocks in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of these molecules. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for 3-Bromo-2-methylthiophene and related substituted thiophenes, providing valuable insights into the influence of substituent effects on chemical shifts.
Comparative Analysis of NMR Spectral Data
The electronic environment of protons and carbon atoms within the thiophene ring is highly sensitive to the nature and position of substituents. This sensitivity is reflected in their respective ¹H and ¹³C NMR chemical shifts (δ). By comparing the spectral data of this compound with its parent structures, 2-methylthiophene and 3-bromothiophene, we can deconstruct the electronic contributions of the methyl and bromo groups.
Data Presentation
For a clear comparison, the experimental ¹H and ¹³C NMR data for 2-methylthiophene and 3-bromothiophene, recorded in deuterated chloroform (CDCl₃), are summarized below. These values serve as a benchmark for interpreting the spectrum of this compound.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Thiophenes in CDCl₃
| Compound | H2 | H3 | H4 | H5 | Substituent Protons |
| 2-Methylthiophene | - | ~6.89 | ~6.75 | ~7.07 | ~2.50 (CH₃) |
| 3-Bromothiophene | ~7.28 | - | ~7.06 | ~7.28 | - |
| This compound | - | - | (Predicted) | (Predicted) | (Predicted) |
Predicted shifts for this compound: The methyl group at the C2 position is expected to show a singlet around 2.4-2.6 ppm. The H4 and H5 protons will likely appear as doublets, with their chemical shifts influenced by the opposing electronic effects of the electron-donating methyl group and the electron-withdrawing bromo group.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Thiophenes in CDCl₃
| Compound | C2 | C3 | C4 | C5 | Substituent Carbon |
| 2-Methylthiophene | ~139.5 | ~125.1 | ~126.9 | ~123.0 | ~15.0 (CH₃) |
| 3-Bromothiophene | ~122.9 | ~110.1 | ~129.0 | ~126.0 | - |
| This compound | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
Predicted shifts for this compound: The C2 and C3 carbons, being directly attached to the substituents, will show the most significant shifts. C3, bonded to the bromine, is expected to be shielded (lower ppm value) compared to an unsubstituted carbon, while C2, bonded to the methyl group, will be deshielded (higher ppm value).
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra, applicable to this compound and its analogues.
1. Sample Preparation:
-
Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a common choice for many organic compounds. The deuterium signal from the solvent is used for locking the magnetic field frequency.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. Filter the solution if any solid particles remain to prevent interference with the magnetic field homogeneity.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Shimming: Tune and shim the spectrometer to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of about 12-15 ppm.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A wider spectral width of approximately 200-250 ppm is necessary.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to compensate for the low natural abundance of ¹³C.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure complete relaxation of all carbon nuclei, especially quaternary carbons.
-
3. Data Processing:
-
Apply a Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
For ¹H spectra, integrate the signals to determine the relative ratios of protons.
Mandatory Visualization
The following diagram illustrates the logical workflow for the NMR characterization of this compound, from sample preparation to spectral analysis and comparison.
Caption: Workflow for NMR characterization of this compound.
This guide provides a framework for the ¹H and ¹³C NMR characterization of this compound. While specific experimental data for the target compound is pending, the comparative data from related molecules and the detailed experimental protocols offer a solid foundation for researchers to acquire and interpret their own spectral data, leading to unambiguous structural confirmation.
A Comparative Guide to the Reactivity of 3-Bromo-2-methylthiophene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Bromo-2-methylthiophene with other commercially available brominated thiophenes in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. Understanding the relative reactivity of these building blocks is crucial for designing efficient synthetic routes and optimizing reaction conditions in the development of novel pharmaceuticals and functional materials. This document summarizes available experimental data, provides detailed experimental protocols for representative reactions, and visualizes key reaction pathways and workflows.
Executive Summary
The reactivity of brominated thiophenes in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the bromine atom on the thiophene ring and the presence of other substituents. In general, the reactivity follows the order of 2-bromothiophenes being more reactive than 3-bromothiophenes. This is primarily attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient, facilitating the initial oxidative addition step in the catalytic cycle. Furthermore, the carbon-bromine bond at the C2 position has a lower bond dissociation energy compared to the C-Br bond at the C3 position.[1][2]
For substituted bromothiophenes, such as this compound, the electronic and steric effects of the substituent further modulate this inherent reactivity. The methyl group at the 2-position in this compound is an electron-donating group, which can influence the reactivity of the adjacent C-Br bond. In the case of di-substituted thiophenes like 2,5-dibromo-3-methylthiophene, experimental evidence shows that the bromine at the 5-position is more susceptible to substitution in Suzuki coupling reactions, indicating a higher reactivity at this position.
This guide will delve into a comparative analysis based on available literature data, highlighting the expected reactivity trends and providing practical experimental details.
Comparative Reactivity Data
The following tables summarize representative experimental data for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions of various brominated thiophenes. It is important to note that a direct side-by-side comparison under identical conditions is often unavailable in the literature. Therefore, the data presented should be interpreted as indicative of general reactivity trends.
Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95[2] |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90[2] |
| 3 | 2,5-Dibromo-3-methylthiophene (mono-substitution at C5) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | 27-63[3] |
| 4 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (mono-substitution) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | - | 33-40[4] |
| 5 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (di-substitution) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | - | 31-46[4] |
Table 2: Stille Coupling of Bromothiophenes with Tributyl(phenyl)stannane
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodothiophene | - | - | - | - | - |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~70-80 |
Table 3: Buchwald-Hartwig Amination of Bromothiophenes with Aniline
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High (qualitative) |
| 2 | 3-Bromothiophene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Moderate (qualitative) |
Experimental Protocols
The following are detailed experimental protocols for the key cross-coupling reactions discussed. These protocols are based on literature precedents for related brominated thiophenes and can serve as a starting point for the optimization of reactions with this compound.
Suzuki-Miyaura Coupling
General Procedure for the synthesis of 2-methyl-3-phenylthiophene:
-
Reaction Setup: In a dried Schlenk flask, combine this compound (1.0 mmol, 177 mg), phenylboronic acid (1.2 mmol, 146 mg), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL). The mixture is then thoroughly degassed by bubbling argon through it for 15-20 minutes.
-
Reaction: The reaction mixture is heated to 90-100 °C and stirred vigorously under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Stille Coupling
General Procedure for the synthesis of 2-methyl-3-phenylthiophene:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 177 mg) and tributyl(phenyl)stannane (1.1 mmol, 404 mg) in an anhydrous, degassed solvent such as toluene (10 mL).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Reaction: Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon cooling, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination
General Procedure for the synthesis of N-phenyl-2-methylthiophen-3-amine:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18 mg), a suitable ligand such as XPhos (0.04 mmol, 19 mg), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 177 mg) and aniline (1.2 mmol, 112 mg) to the tube, followed by an anhydrous solvent such as toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 18-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Mandatory Visualization
Catalytic Cycles and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, along with a general experimental workflow for a cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
Alternative reagents to 3-Bromo-2-methylthiophene for thiophene functionalization
A Comparative Guide to Alternative Reagents for Thiophene Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the thiophene scaffold is a cornerstone of medicinal chemistry and materials science, with 3-bromo-2-methylthiophene serving as a versatile and common starting material for building molecular complexity.[1] Its utility primarily lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. However, the ever-evolving landscape of synthetic chemistry offers a diverse toolkit of alternative reagents and strategies. These alternatives can provide advantages in terms of reaction efficiency, functional group tolerance, atom economy, and access to different substitution patterns.
This guide provides an objective comparison of key alternative methods to using this compound for functionalizing the thiophene core. We present supporting experimental data, detailed protocols for key reactions, and visualizations to clarify reaction pathways and workflows, enabling researchers to make informed decisions for their synthetic challenges.
Comparative Methodologies for Thiophene Functionalization
The primary alternatives to beginning with a pre-halogenated thiophene like this compound can be broadly categorized into other cross-coupling strategies, direct C-H functionalization, and classical organometallic approaches.
-
Palladium-Catalyzed Cross-Coupling Reactions : This family of reactions remains the most powerful and widely used for C-C and C-N bond formation. While traditionally employing an organohalide, the roles can be reversed, or different organometallic reagents can be used.
-
Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron reagent (boronic acid or ester).[2] It is highly favored due to the stability, low toxicity, and commercial availability of the boron reagents.[3] Instead of starting with bromothiophene, one can use a thiophene boronic acid and couple it with an aryl halide.[4]
-
Stille Coupling : This reaction involves an organostannane (organotin) reagent coupling with an organic halide.[5] A key advantage is the tolerance of a wide variety of functional groups.[3][5] However, the toxicity of organotin compounds is a significant drawback.[3]
-
Negishi Coupling : Employing highly reactive organozinc reagents, this method is known for its high yields and tolerance of many functional groups.[6][7] The organozinc reagents are typically prepared in situ from an organolithium or Grignard reagent, making them sensitive to moisture and air.[6][8]
-
Buchwald-Hartwig Amination : This reaction specifically forms C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex.[9][10] It has become a go-to method for synthesizing aryl amines, including those with a thiophene core.[11][12]
-
-
Direct C-H Functionalization : A more modern and atom-economical approach, C-H activation bypasses the need to pre-install a halide or organometallic handle on the thiophene ring.[13] This strategy involves the direct coupling of a thiophene C-H bond with a suitable coupling partner, often an aryl halide.[14] This reduces synthetic steps and waste. However, controlling regioselectivity can be a challenge, as thiophenes have multiple C-H bonds that can potentially react.[14][15]
-
Directed Lithiation : A classic organometallic strategy involves the deprotonation of a C-H bond using a strong base, typically an organolithium reagent like n-butyllithium or lithium tetramethylpiperidide (LiTMP), to form a highly nucleophilic lithiated intermediate.[16] This intermediate can then be quenched with a wide range of electrophiles. This method offers excellent regioselectivity, often directed by substituents on the ring.[16]
Data Presentation: Performance of Alternative Reagents
The following table summarizes quantitative data from various studies, comparing the performance of different functionalization strategies.
| Method | Thiophene Reagent | Coupling Partner / Electrophile | Catalyst / Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 2,5-Dibromo-3-methylthiophene | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ / Dioxane:H₂O | 80-100 | 12-24 | Moderate | [17][18] |
| Suzuki | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ / Dioxane:H₂O | 90 | 12 | 76 | [19] |
| Suzuki | 2-Thienyl Boronic Acid | 4-Bromoaniline | Pd(dtbpf)Cl₂ / Et₃N / Kolliphor EL (aq.) | RT | 0.25 | 98 | [4] |
| Buchwald-Hartwig | 2-Bromothiophene Derivative | Aniline | Pd₂(dba)₃ / NaOtBu / Toluene | 80-100 | - | 31-93 | [11] |
| Negishi | 2-Thienylzinc Chloride | Bromo Pyridine | Pd or Ni Catalyst | RT | - | Good | [6][7] |
| C-H Activation | Benzo[b]thiophene | 4-Iodotoluene | Pd(OAc)₂ / Ag₂CO₃ / PivOH / DCE | 50 | 16 | 94 | [15] |
| Lithiation | 3-Methylthiophene | I₂ | LiTMP / THF | -78 to RT | - | 88 | [16] |
Visualizations
Reaction Pathways and Workflows
The following diagrams illustrate the general catalytic cycle for cross-coupling reactions, a typical experimental workflow, and a comparison of synthetic strategies.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
- 14. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Analysis of 3-Bromo-2-methylthiophene Reactions
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction progress and purity of compounds like 3-Bromo-2-methylthiophene is critical. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering robust and reliable quantification. This guide provides a comparative overview of potential HPLC methodologies for the analysis of this compound and its reaction mixtures, supported by established principles for separating halogenated aromatic compounds.
The following sections detail and compare several reversed-phase HPLC (RP-HPLC) methods. While specific performance data for this compound is not extensively published, the presented methods are based on the analysis of similar thiophene derivatives and halogenated compounds, providing a strong starting point for method development and validation.[1][2][3]
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the need for high resolution between closely related impurities, speed of analysis, or compatibility with mass spectrometry. Below is a comparison of three common reversed-phase HPLC columns for the analysis of this compound.
| Parameter | Method 1: Standard C18 | Method 2: Phenyl-Hexyl | Method 3: Polar-Embedded |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | C18 with polar-embedded group |
| Primary Interaction | Hydrophobic interactions | Hydrophobic and π-π interactions | Hydrophobic and polar interactions |
| Best Suited For | General purpose separation of non-polar to moderately polar compounds. Good retention of hydrophobic molecules like this compound.[3][4] | Enhanced separation of aromatic and halogenated compounds due to π-π interactions with the thiophene ring. | Improved peak shape for polar analytes and compatibility with highly aqueous mobile phases. |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile/Water or Methanol/Water | Acetonitrile/Water or Methanol/Water |
| Potential Advantage | Widely available, robust, and well-characterized. | Increased selectivity for aromatic isomers and related substances. | Can provide alternative selectivity and better peak shapes, especially for more polar reaction byproducts. |
| Potential Disadvantage | May show limited selectivity for structurally similar aromatic compounds. | May have lower hydrophobic retention compared to C18 for some compounds. | Selectivity can be highly dependent on the specific polar-embedded group. |
| MS Compatibility | Compatible with volatile buffers like formic acid or ammonium formate.[2] | Compatible with MS-friendly mobile phases. | Generally compatible with mass spectrometry. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and should be optimized and validated for the specific application.
Method 1: Standard Reversed-Phase C18 Method
This method is a robust starting point for the analysis of this compound and is based on common practices for halogenated benzothiophenes.[3][5]
-
Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). For gradient elution to separate a wider range of polarities, a gradient from 50% to 90% Acetonitrile over 15 minutes can be employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Thiophene derivatives typically have strong UV absorbance. A wavelength of 254 nm is a good starting point, with optimization using a DAD.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
For reaction monitoring, withdraw a small aliquot of the reaction mixture, quench if necessary, and dilute with the mobile phase to an appropriate concentration.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Method 2: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
This method is recommended when improved separation of aromatic isomers or compounds with similar hydrophobicity is required.
-
Instrumentation: Standard HPLC system with a UV or DAD.
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water, with the composition adjusted to achieve optimal retention and resolution. A starting point could be a 60:40 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Adjusting the temperature can influence selectivity.
-
Detection Wavelength: 254 nm or optimized wavelength based on UV spectrum.
-
Injection Volume: 10 µL.
-
Sample Preparation: Follow the same procedure as for the Standard C18 Method.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of a this compound reaction using HPLC.
Caption: Workflow for HPLC analysis of this compound reactions.
Conclusion
For routine analysis of this compound reactions, a standard reversed-phase HPLC method using a C18 column provides a reliable and robust approach. When facing challenges with co-eluting aromatic impurities or isomers, a Phenyl-Hexyl column can offer enhanced selectivity due to its ability to engage in π-π interactions. The choice of the optimal method will ultimately be guided by the specific separation requirements, the complexity of the reaction mixture, and the available instrumentation. For all methods, validation of parameters such as linearity, precision, accuracy, and specificity is essential to ensure reliable and accurate results in a research or quality control setting. For high-throughput analysis or when dealing with complex matrices, coupling HPLC with mass spectrometry (UPLC-MS) can provide additional structural information and improved sensitivity.[6][7]
References
- 1. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-methylthiophene | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 3-Bromo-2-methylthiophene-Based Polymers: A Comparative Guide
In the landscape of organic electronics, the performance of semiconducting polymers is paramount to the advancement of flexible displays, wearable sensors, and efficient solar cells. Among the various classes of conjugated polymers, polythiophenes and their derivatives have garnered significant attention due to their excellent charge transport properties and environmental stability. This guide provides a comparative analysis of polymers based on the 3-methylthiophene unit, often synthesized from precursors like 2-bromo-3-methylthiophene, against the well-established benchmark, poly(3-hexylthiophene) (P3HT), and other relevant copolymers.
While direct and extensive performance data for the homopolymer of 3-bromo-2-methylthiophene is limited in publicly available research, this guide leverages data on poly(3-methylthiophene) (P3MT) to provide a valuable performance benchmark for researchers, scientists, and drug development professionals. The influence of the methyl substituent on the polymer backbone offers a compelling case study in structure-property relationships within the poly(3-alkylthiophene) (P3AT) family.
Comparative Performance Data
The following tables summarize key performance metrics for P3MT and its widely studied counterpart, P3HT. These parameters are critical in determining the suitability of these materials for applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
Table 1: Key Properties of Poly(3-methylthiophene) (P3MT) vs. Poly(3-hexylthiophene) (P3HT)
| Property | Poly(3-methylthiophene) (P3MT) | Poly(3-hexylthiophene) (P3HT) | Significance in Device Performance |
| Hole Mobility (μ) | ~4 x 10⁻⁴ cm²/Vs[1] | Up to 0.1 cm²/Vs[2] | Higher mobility leads to faster charge transport and improved OFET performance. |
| Power Conversion Efficiency (PCE) in OPVs | ~0.14% (in single layer devices)[1] | ~3.6% (with fullerene blends)[3] | A higher PCE indicates more efficient conversion of light to electrical energy. |
| Optical Bandgap (Eg) | ~2.0 eV | ~1.9 - 2.1 eV[4] | Determines the portion of the solar spectrum the material can absorb. |
| Highest Occupied Molecular Orbital (HOMO) | -4.69 eV to -5.22 eV (copolymer dependent)[1] | Varies with processing | Influences the open-circuit voltage (Voc) in solar cells and the work function matching with electrodes. |
| Solubility | Generally lower in common organic solvents[5] | Good solubility in common organic solvents[4] | Crucial for solution-based fabrication techniques. |
Table 2: Performance of Copolymers Incorporating Methylthiophene Units
| Copolymer System | Key Performance Metric | Reported Value | Reference |
| Poly(3-methylthiophene)-co-polydiphenylamine | Resistivity | Lower than homopolymers | [6] |
| Dithienopyrrole-based copolymers with methyl thiophene-3-carboxylate | Power Conversion Efficiency (PCE) | Up to 1.8% | [1] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate and reproducible characterization of polymer performance. Below are methodologies for key experiments cited in this guide.
Synthesis of Poly(3-alkylthiophene)s via GRIM Polymerization
Grignard Metathesis (GRIM) polymerization is a widely used method for the synthesis of regioregular poly(3-alkylthiophene)s.
Materials:
-
2-Bromo-3-alkylthiophene monomer
-
t-Butylmagnesium chloride (or other Grignard reagent)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a nitrogen-filled glovebox, dissolve the 2-bromo-3-alkylthiophene monomer in anhydrous THF.
-
Add the Grignard reagent dropwise to the monomer solution at room temperature and stir for 1-2 hours to facilitate the Grignard exchange reaction.
-
In a separate flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst in anhydrous THF.
-
Add the catalyst suspension to the monomer/Grignard reagent mixture to initiate polymerization.
-
Allow the reaction to proceed for a specified time to achieve the desired molecular weight.
-
Quench the polymerization by adding a small amount of hydrochloric acid.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexane, and chloroform to remove catalyst residues and low molecular weight oligomers.
-
Dry the purified polymer under vacuum.
Characterization of Optical Properties using UV-Vis Spectroscopy
Equipment:
-
UV-Vis Spectrophotometer
Procedure for Solution-State Measurement:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform, chlorobenzene).
-
Use a quartz cuvette with a known path length (typically 1 cm).
-
Record a baseline spectrum of the pure solvent.
-
Fill the cuvette with the polymer solution and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).
-
The wavelength of maximum absorption (λ_max) provides information about the electronic transitions in the polymer.
Procedure for Thin-Film Measurement:
-
Prepare a thin film of the polymer on a transparent substrate (e.g., glass or quartz) by spin-coating or drop-casting from a solution.
-
Anneal the film at a specific temperature, if required, to promote ordering.
-
Mount the substrate in the spectrophotometer's solid-state sample holder.
-
Record the absorption spectrum. The presence of vibronic shoulders in the spectrum can indicate increased intermolecular order.
Determination of Electrochemical Properties via Cyclic Voltammetry (CV)
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)
Procedure:
-
Coat the working electrode (e.g., platinum or glassy carbon) with a thin film of the polymer.
-
Assemble the three-electrode cell with the polymer-coated working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Immerse the electrodes in the electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Perform the cyclic voltammetry scan by sweeping the potential between defined limits at a specific scan rate.
-
From the resulting voltammogram, the onset of oxidation and reduction potentials can be determined. These values are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.
Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)
Fabrication Procedure (Bottom-Gate, Bottom-Contact Architecture):
-
Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively.
-
Pattern the source and drain electrodes (typically gold) on the SiO₂ surface using photolithography and thermal evaporation.
-
Clean the substrate thoroughly.
-
Deposit a thin film of the polymer onto the substrate, covering the source-drain channel, via spin-coating.
-
Anneal the device to improve the morphology of the polymer film.
Characterization Procedure:
-
Place the fabricated OFET on a probe station.
-
Use a semiconductor parameter analyzer to apply a gate voltage (Vg) and a source-drain voltage (Vd).
-
Measure the resulting source-drain current (Id).
-
Plot the transfer characteristics (Id vs. Vg at a constant Vd) and output characteristics (Id vs. Vd at different Vg).
-
The hole mobility (μ) can be calculated from the slope of the transfer curve in the saturation regime.
Measurement of Power Conversion Efficiency (PCE) of Organic Photovoltaics (OPVs)
Fabrication Procedure (Conventional Bulk Heterojunction Architecture):
-
Start with a patterned indium tin oxide (ITO) coated glass substrate (anode).
-
Spin-coat a hole transport layer (e.g., PEDOT:PSS) onto the ITO.
-
Prepare a blend solution of the donor polymer and an acceptor material (e.g., a fullerene derivative like PC₇₁BM) in a suitable solvent.
-
Spin-coat the active layer blend onto the hole transport layer inside a nitrogen-filled glovebox.
-
Deposit a low work function metal (e.g., calcium or aluminum) as the cathode through thermal evaporation.
Characterization Procedure:
-
Use a solar simulator that provides a standardized illumination (e.g., AM 1.5G, 100 mW/cm²).
-
Measure the current-voltage (I-V) characteristics of the solar cell under illumination using a source measure unit.
-
From the I-V curve, determine the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).
-
Calculate the power conversion efficiency (PCE) using the formula: PCE = (Jsc × Voc × FF) / Pin, where Pin is the incident power density of the simulated sunlight.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound-based polymers.
Caption: Chemical structures of the monomer and the resulting polymer.
Caption: Workflow for GRIM polymerization of poly(3-alkylthiophenes).
Caption: Logical flow for characterizing an Organic Field-Effect Transistor.
Caption: Simplified energy level diagram for a bulk heterojunction solar cell.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. nsrrc.org.tw [nsrrc.org.tw]
- 3. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures and properties of poly(3-alkylthiophene) thin-films fabricated though vapor-phase polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of 3-Bromo-2-methylthiophene: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 3-Bromo-2-methylthiophene, a key heterocyclic building block in the development of advanced organic materials and pharmaceutical intermediates. Due to a lack of direct experimental and extensive theoretical studies on this compound, this report leverages Density Functional Theory (DFT) calculations of closely related thiophene derivatives to provide insights into its electronic characteristics. The analysis is benchmarked against its parent molecules, 3-bromothiophene and 2-methylthiophene, to offer a comprehensive understanding of the substituent effects on the thiophene ring.
Executive Summary
The introduction of a bromine atom and a methyl group onto the thiophene ring is predicted to modulate its electronic properties significantly. Based on comparative DFT data, this compound is expected to possess a Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels that are intermediate between those of 3-bromothiophene and 2-methylthiophene. This tuning of the frontier orbital energies has direct implications for its reactivity, charge transport capabilities, and optical properties, making it a versatile intermediate for the synthesis of novel organic electronic materials and bioactive compounds.
Comparison of Calculated Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure of molecules. The HOMO and LUMO energies are critical parameters that determine the electron-donating and electron-accepting abilities of a molecule, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and the energy of its first electronic excitation.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | -0.30456 | - | - | B3LYP/HF | [1][2] |
| 2-Methoxythiophene | - | - | - | DFT/B3LYP/6-311++G(d,p) | [3][4] |
| Thiophene Oligomers | - | - | 4.448 | DFT/B3LYP/3-21G | [5] |
Note: The available data for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene only provided the ionization potential, which is related to the HOMO energy.
Experimental Data Comparison
Experimental validation of theoretical predictions is crucial. UV-Visible spectroscopy and cyclic voltammetry are two key techniques used to probe the electronic properties of molecules.
UV-Visible Spectroscopy
The maximum absorption wavelength (λmax) in a UV-Vis spectrum corresponds to the energy required to excite an electron from the HOMO to the LUMO. A smaller HOMO-LUMO gap generally leads to a longer absorption wavelength.
| Compound | λmax (nm) | Solvent | Reference |
| 3-bromothiophene | Not Found | - | |
| Poly(3-methylthiophene) | - | - | [6] |
Note: Specific experimental λmax values for this compound and its parent compounds in monomeric form were not found in the searched literature. The data for poly(3-methylthiophene) is provided for context.
Cyclic Voltammetry
Cyclic voltammetry provides information about the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.[7] A lower oxidation potential indicates an electron-rich compound with a higher HOMO energy level.
| Compound | Oxidation Potential (V) | Conditions | Reference |
| 3-methylthiophene | ~1.8 vs. SCE | CH3CN/0.1 M [n-Bu4N]ClO4 | [6] |
Note: Experimental cyclic voltammetry data for this compound and 3-bromothiophene were not found in the searched literature.
Methodologies
Computational Protocol: DFT Calculations
A standard and widely accepted methodology for performing DFT calculations on thiophene derivatives involves the following steps:[8][9][10]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Electronic Properties Calculation: Single-point energy calculations are performed to determine the HOMO and LUMO energies.
A common choice for the level of theory is the B3LYP functional with the 6-311G basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[9][10]
Experimental Protocol: Cyclic Voltammetry
A generalized procedure for conducting cyclic voltammetry on a thiophene derivative is as follows:[11]
-
Solution Preparation: A solution of the analyte (e.g., this compound) and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) is prepared in an appropriate solvent (e.g., acetonitrile).
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
Data Acquisition: The current response is measured as a function of the applied potential, generating a cyclic voltammogram.
Logical Relationship of Electronic Properties
The electronic properties of a molecule, both calculated and experimentally determined, are interconnected and provide a comprehensive picture of its behavior.
Conclusion
This comparative guide highlights the anticipated electronic properties of this compound based on DFT studies of analogous compounds. The available data suggests that the strategic placement of bromo and methyl substituents on the thiophene ring allows for the fine-tuning of its frontier molecular orbital energies. This modulation is key to its utility in the rational design of novel organic materials with tailored electronic and optical properties. Further dedicated experimental and theoretical investigations on this compound are warranted to fully elucidate its electronic structure and unlock its full potential in various applications.
References
- 1. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. epstem.net [epstem.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. ossila.com [ossila.com]
- 8. irjweb.com [irjweb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
A Comparative Guide to Coupling Methods for 3-Bromo-2-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the thiophene scaffold is a cornerstone of modern medicinal chemistry and materials science. 3-Bromo-2-methylthiophene, in particular, serves as a versatile building block for the synthesis of a wide array of complex organic molecules. The choice of coupling methodology is critical for the successful and efficient synthesis of target compounds. This guide provides an objective comparison of several prominent palladium-catalyzed cross-coupling reactions for the functionalization of this compound, supported by representative experimental data and detailed protocols.
Overview of Coupling Methods
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, several methods are particularly relevant:
-
Suzuki-Miyaura Coupling: Couples an organoboron reagent with the aryl halide. It is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.
-
Stille Coupling: Utilizes an organotin reagent. While effective and tolerant of many functional groups, the toxicity of organostannanes is a significant drawback.
-
Heck Coupling: Forms a carbon-carbon bond between the aryl halide and an alkene. This method is advantageous for the synthesis of substituted alkenes.
-
Sonogashira Coupling: Involves the coupling of a terminal alkyne. It is a powerful tool for the synthesis of aryl alkynes.
-
Buchwald-Hartwig Amination: Creates a carbon-nitrogen bond with an amine, essential for the synthesis of arylamines.
-
Kumada Coupling: Employs a Grignard reagent. This method is highly efficient but can be limited by the high reactivity and basicity of the Grignard reagent, which restricts functional group tolerance.
-
Negishi Coupling: Uses an organozinc reagent. It is known for its high reactivity and the ability to couple a wide range of substrates, including those with sp³, sp², and sp hybridized carbon atoms.
Comparative Data Presentation
The following tables summarize typical reaction conditions and yields for various coupling methods with this compound or closely related substrates. It is important to note that direct comparison of yields can be challenging due to variations in coupling partners, catalysts, and reaction conditions reported in the literature.
Table 1: C-C Bond Forming Reactions
| Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | Adapted from similar couplings |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 70-90 | General protocol |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 60-80 | General protocol |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | 80-95 | General protocol |
| Kumada | Alkyl Grignard | Ni(dppp)Cl₂ | - | THF | RT-reflux | 2-12 | 80-95 | [1] |
| Negishi | Alkylzinc halide | Pd(PPh₃)₄ | - | THF | 50 | 12 | 85-95 | [1] |
Table 2: C-N Bond Forming Reaction
| Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 80-95 | General protocol |
Experimental Protocols
The following are representative experimental protocols for the coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene, ethanol, and water.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Stille Coupling
Materials:
-
This compound (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in anhydrous toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
The reaction mixture is heated to 110 °C for 16 hours.
-
After cooling, the solvent is removed in vacuo.
-
The residue is purified by column chromatography to yield the coupled product.[2]
Heck Coupling
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Triphenylphosphine [PPh₃] (0.04 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.
-
The flask is evacuated and backfilled with argon.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
The reaction mixture is heated to 100 °C for 24 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography affords the desired product.
Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)
-
Copper(I) iodide [CuI] (0.04 mmol)
-
Triethylamine (2.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
Under an inert atmosphere, dissolve this compound and the terminal alkyne in anhydrous THF.
-
Add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.
-
The reaction is stirred at 65 °C for 6 hours.
-
After completion, the mixture is filtered through a pad of celite and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, a vial is charged with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
This compound, the amine, and toluene are added.
-
The vial is sealed and heated to 100 °C for 18 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate, filtered, and concentrated.
-
The product is purified by column chromatography.
Kumada Coupling
Materials:
-
This compound (1.0 mmol)
-
Grignard reagent (1.2 mmol)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂] (0.01 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a solution of this compound in anhydrous THF under an inert atmosphere, add the Grignard reagent at room temperature.[1]
-
Add the Ni(dppp)Cl₂ catalyst.[1]
-
The reaction is stirred at room temperature or gentle reflux for 2-12 hours.[1]
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.[1]
-
The mixture is extracted with diethyl ether, and the organic layers are dried and concentrated.[1]
-
Purification is achieved by column chromatography.[1]
Negishi Coupling
Materials:
-
This compound (1.0 mmol)
-
Organozinc reagent (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous THF.[1]
-
Add the Pd(PPh₃)₄ catalyst.[1]
-
Slowly add the organozinc reagent to the mixture.[1]
-
The reaction is stirred at 50 °C for 12 hours.[1]
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.[1]
-
The combined organic phases are dried and concentrated, followed by purification by column chromatography.[1]
Visualizations
Catalytic Cycles and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways of the key coupling reactions and a comparative experimental workflow.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Stille Coupling.
Caption: Catalytic Cycle of the Heck Coupling.
Caption: General Experimental Workflow for Coupling Reactions.
Conclusion
The choice of coupling method for this compound is contingent upon the desired transformation, the nature of the coupling partner, and the tolerance of functional groups within the reactants. For general C-C bond formation with good functional group tolerance, the Suzuki-Miyaura coupling is often the method of choice due to its mild conditions and the low toxicity of the reagents. When high reactivity is required and functional group tolerance is less of a concern, the Kumada and Negishi couplings offer excellent alternatives. The Heck and Sonogashira reactions provide indispensable routes to alkenes and alkynes, respectively. For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method. The Stille coupling, while effective, is often avoided due to the toxicity of the tin reagents.
This guide provides a foundational understanding and practical starting points for researchers to select and implement the most suitable coupling strategy for their synthetic goals involving this compound. Further optimization of the presented protocols may be necessary to achieve optimal results for specific applications.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-2-methylthiophene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-2-methylthiophene, a flammable and toxic compound.
When handling this compound, it is imperative to adhere to strict safety protocols due to its hazardous properties, which include flammability, acute toxicity if swallowed, in contact with skin, or inhaled, and the potential to cause serious skin and eye irritation[1]. This document outlines the necessary steps for its appropriate disposal, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, and flame-retardant protective clothing. All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Adherence to local, regional, and national regulations is mandatory[3].
-
Waste Collection:
-
Carefully transfer any waste this compound into a designated, properly labeled, and sealed container.
-
Ensure the container is suitable for hazardous chemical waste and is kept closed when not in use.
-
Do not mix this compound with other waste materials unless explicitly permitted by your institution's waste management guidelines.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area and remove all sources of ignition[2][4].
-
Ventilate the area.
-
Contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, closed container for disposal[2][5].
-
Clean the affected area thoroughly.
-
-
Container Decontamination and Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Containers can be triple-rinsed with an appropriate solvent (or an equivalent method)[2][4]. The rinsate should be collected and disposed of as hazardous waste.
-
After decontamination, the packaging may be punctured to prevent reuse and then disposed of in a sanitary landfill, or recycled or reconditioned if permissible by local regulations[2][4]. Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing[2][4].
-
-
Arranging for Final Disposal:
-
The collected waste must be disposed of through a licensed and approved waste disposal plant[3][5]. Methods can include controlled incineration with flue gas scrubbing[4].
-
It is crucial to ensure that the disposal method prevents the chemical from entering drains, sewer systems, or the wider environment[4].
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source |
| Flash Point | 68 °C / 154.4 °F (closed cup) | [3] |
| Boiling Point | 173 - 176 °C / 343.4 - 348.8 °F @ 760 mmHg | [3] |
| Molecular Weight | 177.06 g/mol | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Bromo-2-methylthiophene
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-2-methylthiophene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
| Compound Name | This compound |
| Molecular Formula | C5H5BrS |
| CAS Number | 14282-76-9 |
| Molecular Weight | 177.06 g/mol |
| Synonyms | 2-Methyl-3-bromothiophene |
Hazard Identification and GHS Classification
This compound is a hazardous chemical with the following classifications.[1]
| Hazard Class | Category |
| Flammable liquids | 3 |
| Acute toxicity, oral | 3 |
| Acute toxicity, dermal | 3 |
| Acute toxicity, inhalation | 3 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/irritation | 2A |
Signal Word: Danger[2]
-
H226: Flammable liquid and vapor.
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles and a face shield are required.[3] |
| Skin | A flame-retardant lab coat, long pants, and closed-toe shoes must be worn. Use chemically resistant gloves (e.g., nitrile, neoprene).[4][5] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a fume hood or if ventilation is inadequate.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Remove all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[2][3]
-
Ground all containers and transfer equipment to prevent static discharge.[3]
2. Handling and Use:
-
Wear the appropriate PPE as specified in the table above.
-
Carefully uncap the container, avoiding splashes.
-
Dispense the required amount of this compound slowly and carefully.
-
Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong reducing agents, and bases.[2][3]
-
Keep the container tightly sealed and protected from light.[3]
-
Store in a locked cabinet or a designated secure area.[3]
Disposal Plan
1. Waste Collection:
-
Collect all waste materials containing this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Disposal Procedure:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[3]
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
-
Contaminated packaging should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The packaging can then be disposed of according to institutional guidelines.[4][5]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



